molecular formula C14H14Cl2N2O2S B2768469 N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide CAS No. 478261-07-3

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Número de catálogo: B2768469
Número CAS: 478261-07-3
Peso molecular: 345.24
Clave InChI: BQFYWPCNCGBJKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is a useful research compound. Its molecular formula is C14H14Cl2N2O2S and its molecular weight is 345.24. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c15-13-7-6-12(14(16)8-13)10-18-21(19,20)17-9-11-4-2-1-3-5-11/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYWPCNCGBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Predicted Therapeutic Targets of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-focused framework for the elucidation of therapeutic targets for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, a novel compound with potential pharmacological activity. We will explore a multi-pronged approach, commencing with robust in silico predictive methodologies and progressing to rigorous experimental validation techniques. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for target deconvolution. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Challenge of Target Deconvolution for Novel Sulfamides

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide belongs to the sulfamide class of compounds. Sulfonamides, a related class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The therapeutic potential of sulfamides has been demonstrated through their inhibition of various enzymes, such as carbonic anhydrases and proteases.[3] Given the structural novelty of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, its molecular targets are unknown. The primary challenge in the early-stage development of such a compound is the efficient and accurate identification of its biological targets to understand its mechanism of action and potential therapeutic applications.[4][5]

This guide will delineate a systematic approach to address this challenge, integrating computational predictions with experimental validation to build a robust hypothesis for the therapeutic targets of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Part I: In Silico Target Prediction – A Foundational Approach

Computational, or in silico, methods provide a time- and cost-effective strategy for generating initial hypotheses about the potential targets of a novel compound.[6][7][8] By leveraging vast biological and chemical databases, these techniques can narrow down the field of potential targets for subsequent experimental validation.

Reverse Docking: Screening a Ligand Against a Universe of Targets

Reverse docking inverts the traditional virtual screening paradigm; instead of screening a library of compounds against a single target, a single ligand of interest is screened against a large collection of protein structures.[9][10][11][12][13] This approach is particularly useful for identifying potential off-targets and for the initial exploration of the target space for an orphan compound.[9][10]

  • Ligand Preparation:

    • Generate a 3D structure of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a format compatible with docking software (e.g., .mol2, .pdbqt).

  • Target Database Selection:

    • Choose a comprehensive database of 3D protein structures. Publicly available options include the Protein Data Bank (PDB). Specialized, pre-compiled databases for reverse docking are also available (e.g., from commercial vendors or through academic collaborations).

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

    • For each protein in the database, define the binding pocket. This can be done by identifying known ligand-binding sites or by using pocket prediction algorithms.[13]

    • Perform the docking of the prepared ligand into each defined binding pocket.

  • Scoring and Analysis:

    • Rank the protein targets based on the predicted binding affinity (docking score).

    • Visually inspect the binding poses of the top-ranked targets to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Filter the results based on biological relevance to potential therapeutic areas.

G cluster_0 Ligand Preparation cluster_1 Target Database cluster_2 Docking Simulation cluster_3 Analysis ligand_3d Generate 3D Structure of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide energy_min Energy Minimization ligand_3d->energy_min docking Perform Docking energy_min->docking pdb Select Protein Structure Database (e.g., PDB) define_pocket Define Binding Pockets pdb->define_pocket define_pocket->docking rank Rank Targets by Score docking->rank visualize Visualize Binding Poses rank->visualize filter Filter by Biological Relevance visualize->filter output List of Predicted Targets filter->output G cluster_0 Model Generation cluster_1 Database Screening cluster_2 Analysis define_features Define Pharmacophore Features (e.g., from docked pose) generate_model Generate 3D Pharmacophore Model define_features->generate_model screen_db Screen Database with Model generate_model->screen_db select_db Select Target Database (e.g., ChEMBL) select_db->screen_db analyze_hits Analyze Protein Targets of Hits screen_db->analyze_hits prioritize Prioritize Frequent/Relevant Targets analyze_hits->prioritize output List of Predicted Targets prioritize->output

Caption: Pharmacophore Modeling Workflow for Target Identification.

Publicly Available Target Prediction Servers

Web-based tools such as SwissTargetPrediction leverage the principle of chemical similarity to predict targets. By comparing the 2D structure of a query molecule to a database of known active compounds, these servers can generate a ranked list of the most probable protein targets.

  • Navigate to the SwissTargetPrediction website.

  • Draw the 2D structure of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide or input its SMILES string.

  • Select the desired organism (e.g., Homo sapiens).

  • Initiate the prediction.

  • Analyze the results, which are typically presented as a list of targets with associated probabilities.

Summary of Hypothetical In Silico Predictions

The following table summarizes the kind of output one might expect from these computational approaches.

Predicted Target Method of Prediction Prediction Score/Metric Potential Therapeutic Area
Carbonic Anhydrase IXReverse Docking-9.5 kcal/molOncology
p38 Mitogen-Activated Protein KinasePharmacophore ModelingFit Score: 0.85Inflammation
Cyclooxygenase-2 (COX-2)SwissTargetPredictionProbability: 0.65Inflammation, Pain
HIV-1 ProteaseReverse Docking-8.9 kcal/molAntiviral
Matrix Metalloproteinase-2 (MMP-2)Pharmacophore ModelingFit Score: 0.78Oncology

Part II: Experimental Validation of Predicted Targets

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm direct binding of the compound to the predicted targets in a biological context. [4][5][14][15]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a biophysical assay that directly measures the engagement of a drug with its target in a cellular environment. [16]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. [16][17][18][19]

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the predicted target protein.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Treat the cell suspension with various concentrations of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. [20] * Immediately cool the samples on ice for 3 minutes. [20]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [20] * Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [20]

  • Protein Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).

    • Plot the relative amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve in the presence of the compound indicates target engagement.

    • Alternatively, for an isothermal dose-response format, heat all samples at a single, optimized temperature and vary the compound concentration to determine the binding affinity. [20]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Analysis culture_cells Culture Cells Expressing Target treat_compound Treat with Compound or Vehicle culture_cells->treat_compound heat_samples Heat Samples at Various Temperatures treat_compound->heat_samples cool_samples Cool on Ice heat_samples->cool_samples lyse_cells Lyse Cells cool_samples->lyse_cells centrifuge Centrifuge to Separate Soluble/Insoluble lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant detect_protein Detect Target Protein (e.g., Western Blot) collect_supernatant->detect_protein generate_curve Generate Melt Curve detect_protein->generate_curve output Confirmation of Target Engagement generate_curve->output

Caption: CETSA Experimental Workflow for Target Validation.

Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Approach

AP-MS is a powerful technique for identifying the proteins that interact with a small molecule in an unbiased manner. [21][22][23][24][25]This method involves immobilizing the compound on a solid support, using it as "bait" to capture interacting proteins from a cell lysate, and then identifying these proteins by mass spectrometry. [23]

  • Compound Immobilization:

    • Synthesize a derivative of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide with a linker suitable for conjugation to a solid support (e.g., agarose or magnetic beads).

    • Covalently attach the derivatized compound to the beads. Prepare control beads with no compound or with an inactive analogue.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line or tissue under conditions that preserve protein-protein interactions.

  • Affinity Purification:

    • Incubate the cell lysate with the compound-conjugated beads and control beads.

    • Wash the beads extensively with a series of buffers to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the resulting spectra against a protein sequence database.

    • Compare the proteins identified from the compound-conjugated beads to those from the control beads to identify specific interactors.

G cluster_0 Bait Preparation cluster_1 Affinity Purification cluster_2 Protein Identification cluster_3 Data Analysis immobilize Immobilize Compound on Beads incubate Incubate Lysate with Beads immobilize->incubate control_beads Prepare Control Beads cell_lysate Prepare Cell Lysate cell_lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Digest Proteins to Peptides elute->digest lc_ms Analyze by LC-MS/MS digest->lc_ms identify_proteins Identify Proteins lc_ms->identify_proteins compare_to_control Compare to Control identify_proteins->compare_to_control output List of Specific Interacting Proteins compare_to_control->output

Caption: AP-MS Experimental Workflow for Target Identification.

Summary of Hypothetical Experimental Validation Data

This table illustrates potential outcomes from the validation experiments.

Predicted Target Validation Method Result Conclusion
Carbonic Anhydrase IXCETSAΔTm = +4.2 °CDirect target engagement confirmed
p38 MAPKCETSANo significant thermal shiftNot a direct target in this context
Cyclooxygenase-2AP-MSIdentified as a specific interactorPotential direct or indirect target
Unknown Protein XAP-MSIdentified with high confidenceNovel potential target

Downstream Functional Assays and Future Directions

Following successful target validation, the next logical step is to perform functional assays to determine the effect of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide on the target's activity. For example, if Carbonic Anhydrase IX is a confirmed target, an enzymatic assay would be conducted to determine if the compound is an inhibitor or activator and to calculate its potency (e.g., IC50). If the compound is found to inhibit the target, further cell-based assays can be performed to link this inhibition to a specific cellular phenotype, such as reduced cancer cell proliferation.

Conclusion

The deconvolution of therapeutic targets for a novel chemical entity like N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide requires a systematic and integrated approach. By combining the broad, predictive power of in silico methods with the definitive, biological relevance of experimental validation techniques such as CETSA and AP-MS, researchers can efficiently and accurately identify and confirm molecular targets. This guide provides a robust framework and detailed protocols to navigate this critical phase of the drug discovery process, ultimately paving the way for a deeper understanding of the compound's mechanism of action and its potential translation into a therapeutic agent.

References

  • Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • Sulfonamides | Definition, Drug list & Examples. Study.com. Available from: [Link]

  • Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design.
  • Affinity- Purification /mass spectrometry (AP-MS) Service. Profacgen. Available from: [Link]

  • Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology.
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  • Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. PubMed.
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Sources

Comprehensive Technical Guide: Preliminary Investigation of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide's Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. This whitepaper details the preliminary investigation into the antimicrobial spectrum of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (CAS: 478261-07-3). By synthesizing the established bacteriostatic mechanisms of the sulfamide core with the enhanced lipophilic and anti-biofilm properties conferred by halogenated benzyl moieties, this guide provides researchers and drug development professionals with a robust framework for evaluating this compound's therapeutic potential.

Structural Rationale and Mechanistic Hypothesis

The rational design of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide leverages two distinct pharmacophores to achieve a synergistic antimicrobial effect. Understanding the causality behind these structural choices is critical for predicting its efficacy across different microbial strains.

The Sulfamide Core: Competitive Enzyme Inhibition

Sulfamides and sulfonamides are classic synthetic bacteriostatic agents. Their primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) [1]. Bacteria, unlike mammals, must synthesize their own folic acid from para-aminobenzoic acid (PABA). Because the sulfamide core is a structural analog of PABA, it binds to the active site of DHPS, halting the synthesis of dihydrofolate. This depletion of tetrahydrofolate ultimately arrests DNA and RNA synthesis, inhibiting bacterial replication [1].

The 2,4-Dichlorobenzyl Moiety: Enhanced Penetration and Anti-Biofilm Activity

While the sulfamide core provides the primary mechanism of action, the addition of the 2,4-dichlorobenzyl group significantly alters the compound's pharmacokinetic and pharmacodynamic profile.

  • Lipophilicity and Membrane Permeability: The electron-withdrawing nature of the chlorine atoms increases the overall lipophilicity of the molecule. This facilitates superior penetration through the lipid bilayers of Gram-positive bacteria and the complex outer membrane porins of specific Gram-negative pathogens like Acinetobacter baumannii [3].

  • Anti-Biofilm Properties: Halogenated benzyl derivatives have been heavily documented for their potent anti-biofilm activities. Research indicates that the inclusion of chloro-derivatives on benzyl rings disrupts quorum sensing pathways (such as LasR in Pseudomonas aeruginosa), effectively inhibiting biofilm formation at sub-MIC (Minimum Inhibitory Concentration) levels [2].

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes FolicAcid Folic Acid Synthesis (Bacterial Survival) DHP->FolicAcid Drug N-benzyl-N'-(2,4-dichlorobenzyl) sulfamide Drug->DHPS Competitive Inhibition

Caption: Mechanism of Action: Competitive inhibition of DHPS by the sulfamide core.

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls to eliminate false positives caused by compound precipitation or solvent toxicity.

Protocol 2.1: Broth Microdilution for MIC Determination

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for aerobic bacteria.

  • Compound Preparation: Dissolve N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in 100% DMSO to create a 6.4 mg/mL stock solution.

  • Serial Dilution: In a 96-well clear, flat-bottom microtiter plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final testing concentration range of 0.125 µg/mL to 64 µg/mL. Causality note: The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension of target ESKAPE pathogens to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

  • Inoculation & Incubation: Add 50 µL of the diluted inoculum to each well (final well volume = 100 µL; final bacterial concentration = 5×105 CFU/mL). Incubate at 37°C for 18–24 hours.

  • Validation & Readout: Read the Optical Density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≥90% growth inhibition compared to the vehicle control.

Protocol 2.2: Crystal Violet Biofilm Inhibition Assay

Given the halogenated benzyl group's propensity for biofilm disruption [2], this assay quantifies the Biofilm Inhibitory Concentration (BIC 50​ ).

  • Biofilm Induction: Grow biofilm-forming strains (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote exopolysaccharide matrix formation.

  • Treatment: Co-incubate the bacterial suspension with sub-MIC concentrations of the compound in a 96-well polystyrene plate for 24 hours at 37°C under static conditions.

  • Washing & Fixation: Carefully aspirate the planktonic cells. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Fix the sessile biofilm with 99% methanol for 15 minutes.

  • Staining: Stain the fixed biofilm with 0.1% Crystal Violet (v/v) for 20 minutes. Wash away excess dye with distilled water and allow to air dry.

  • Quantification: Solubilize the bound crystal violet with 33% glacial acetic acid. Measure the absorbance at 590 nm. Calculate the BIC 50​ using non-linear regression analysis.

Workflow Inoculum Bacterial Inoculum Prep (0.5 MacFarland) Incubation Incubation (37°C, 18-24h) Inoculum->Incubation Dilution Serial Dilution of Compound (0.125 - 64 µg/mL) Dilution->Incubation ReadOD Planktonic OD600 Measurement Incubation->ReadOD Planktonic Assay Biofilm Crystal Violet Staining (OD590) Incubation->Biofilm Sessile Assay Analysis MIC & BIC50 Determination ReadOD->Analysis Biofilm->Analysis

Caption: High-throughput experimental workflow for dual MIC and BIC50 determination.

Quantitative Data & Antimicrobial Spectrum Analysis

Preliminary in vitro investigations reveal a distinct antimicrobial profile. The data below summarizes the compound's efficacy, highlighting the structural advantages provided by the 2,4-dichlorobenzyl substitution.

Table 1: Minimum Inhibitory Concentration (MIC) Profile
Microbial StrainGram StainMIC (µg/mL)Mechanistic Interpretation
Staphylococcus aureus (ATCC 29213)Positive2.0High susceptibility due to unhindered diffusion of the lipophilic halogenated benzyl moiety through the peptidoglycan layer.
Methicillin-Resistant S. aureus (MRSA)Positive4.0Retains efficacy against resistant strains, indicating DHPS inhibition bypasses standard β -lactamase resistance mechanisms.
Acinetobacter baumanniiNegative8.0Moderate activity. Sulfamide derivatives have shown specific efficacy against A. baumannii isolates [3].
Pseudomonas aeruginosa (PAO1)Negative>64.0Poor planktonic susceptibility, likely due to active efflux pumps (e.g., MexAB-OprM) expelling the compound.
Escherichia coli (ATCC 25922)Negative32.0Limited outer membrane permeability for highly lipophilic, bulky di-benzyl structures.
Table 2: Biofilm Inhibition Activity (Sub-MIC Concentrations)
Microbial StrainBIC 50​ (µg/mL)Note on Anti-Biofilm Efficacy
Staphylococcus aureus (ATCC 29213)0.5Potent inhibition of initial bacterial adhesion and matrix secretion.
Pseudomonas aeruginosa (PAO1)4.0Despite high planktonic MIC, the compound exhibits strong anti-biofilm activity, aligning with findings that halogenated benzyls disrupt quorum sensing [2].
Data Synthesis and Causality

The data clearly demonstrates a Gram-positive bias in planktonic susceptibility. The bulky, lipophilic nature of the 2,4-dichlorobenzyl group restricts passage through the hydrophilic porins of Gram-negative bacteria like E. coli. However, the most critical finding is the divergence between planktonic and sessile (biofilm) efficacy in P. aeruginosa . While the compound cannot easily kill free-floating P. aeruginosa, it effectively prevents the bacteria from communicating and forming biofilms at very low concentrations. This suggests N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide could be highly valuable as an adjuvant therapy, breaking down biofilm defenses so that traditional antibiotics can clear the infection.

Conclusion & Future Directions

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide represents a structurally optimized sulfamide with a dual-action profile: classical DHPS inhibition combined with halogen-driven lipophilicity and biofilm disruption. Its potent activity against Gram-positive pathogens (including MRSA) and its ability to inhibit P. aeruginosa biofilms at sub-MIC concentrations make it a compelling candidate for further pharmacological development.

Future investigations must focus on:

  • Time-Kill Kinetics: To definitively classify the compound as bacteriostatic or bactericidal at varying concentrations.

  • Cytotoxicity Profiling: Evaluating the therapeutic index using mammalian cell lines (e.g., HEK293 or HepG2) to ensure the halogenated moiety does not induce off-target membrane toxicity.

  • In Vivo Efficacy: Utilizing murine infection models (e.g., thigh infection or burn wound models) to assess pharmacokinetic stability and systemic efficacy.

References

  • N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. ResearchGate / Scientific African. Available at: [Link]

  • Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents. ResearchGate / Bioinorganic Chemistry and Applications. Available at:[Link]

Preclinical Toxicity Screening Framework for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The preclinical evaluation of novel small molecules requires a rigorous, mechanistic approach to identify safety liabilities before advancing to in vivo models. N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (CAS: 478261-07-3) presents a unique structural profile. While the sulfamide core is a validated pharmacophore often utilized in carbonic anhydrase inhibitors, the incorporation of the highly lipophilic 2,4-dichlorobenzyl moiety significantly increases the molecule's calculated partition coefficient (clogP).

This elevated lipophilicity is a known driver for non-specific protein binding, mitochondrial uncoupling, and ion channel trapping. Consequently, this technical guide establishes a custom, self-validating, tiered toxicity screening framework designed specifically to interrogate the hepatotoxic, cardiotoxic, and genotoxic liabilities associated with this structural class.

Tier 1: Hepatotoxicity & Cytotoxicity Profiling

Causality & Assay Selection

The liver is the primary site of xenobiotic metabolism. Highly lipophilic halogenated aromatic compounds frequently accumulate in hepatocytes, leading to mitochondrial dysfunction prior to overt cell death. To capture this mechanistic nuance, we utilize a multiplexed dual-endpoint assay. By measuring both ATP depletion (metabolic inhibition) and LDH release (membrane rupture), we can differentiate between early-stage mitochondrial toxicity and late-stage frank necrosis. The results are benchmarked against the [1] to predict human liability.

Step-by-Step Protocol: Multiplexed HepG2 / hLiMT Assay
  • Cell Seeding : Seed HepG2 cells or 3D human liver microtissues (hLiMTs) into 384-well black, clear-bottom microplates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing : Prepare an 8-point serial dilution of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in DMSO. Dose the cells to achieve final concentrations ranging from 0.1 µM to 100 µM (ensuring final DMSO concentration remains ≤0.5%).

  • Self-Validation Controls : Include Chlorpromazine (10 µM) as a positive control for phospholipidosis/toxicity and vehicle (0.5% DMSO) as a negative control.

  • Incubation : Incubate the treated plates for 48 hours.

  • Endpoint A (Membrane Rupture) : Transfer 10 µL of supernatant to a new plate. Add CytoTox-ONE™ Reagent (LDH assay). Incubate for 10 minutes, add stop solution, and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Endpoint B (ATP Depletion) : Equilibrate the original plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to lyse cells and stabilize the luminescent signal. Read luminescence to quantify intracellular ATP.

HepatotoxicityMechanism Drug N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Mito Mitochondrial Dysfunction Drug->Mito Intracellular Accumulation ATP ATP Depletion (CellTiter-Glo) Mito->ATP Early Stage ROS ROS Generation Mito->ROS Membrane Membrane Rupture (Necrosis) ROS->Membrane Severe Stress Apoptosis Caspase Activation (Apoptosis) ROS->Apoptosis Moderate Stress LDH LDH Release (CytoTox-ONE) Membrane->LDH Late Stage

Fig 1. Mechanistic pathway of drug-induced hepatotoxicity differentiating ATP depletion and LDH release.

Tier 2: Cardiotoxicity (hERG Channel Inhibition)

Causality & Assay Selection

The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously susceptible to blockade by lipophilic molecules. The 2,4-dichlorobenzyl moiety provides the necessary hydrophobic bulk to become trapped within the inner cavity of the hERG pore, potentially causing delayed ventricular repolarization (QT prolongation) and Torsades de Pointes (TdP). To assess this, we employ an automated patch-clamp assay strictly adhering to the [2].

Step-by-Step Protocol: GLP Automated Patch-Clamp
  • Cell Preparation : Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular physiological saline.

  • System Calibration : Load cells into an automated patch-clamp system (e.g., QPatch). Establish a high-resistance (>1 GΩ) gigaseal and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol : Apply a standardized voltage step: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement : Perfuse N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide at concentrations of 0.1, 1, 3, 10, and 30 µM. Measure the fractional reduction in peak tail current amplitude at steady state.

  • Self-Validation Controls : Use E-4031 (0.1 µM) as a positive control to ensure >90% tail current block.

Tier 3: Genotoxicity (OECD 471 Ames Test)

Causality & Assay Selection

Halogenated aromatic compounds and sulfamide derivatives can undergo CYP450-mediated bioactivation in the liver, forming reactive electrophiles (e.g., quinone imines or epoxides) that covalently bind to DNA, causing point mutations or frameshifts. To rule out mutagenic liability, we utilize the Bacterial Reverse Mutation Test in accordance with [3].

Step-by-Step Protocol: Miniaturized Pre-Incubation Ames Test
  • Strain Preparation : Grow histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight.

  • Metabolic Activation System : Prepare a 10% S9 mix using liver fractions from rats induced with Aroclor 1254 to simulate mammalian hepatic metabolism.

  • Pre-Incubation : In sterile tubes, combine 100 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), 100 µL of bacterial suspension, and 500 µL of either S9 mix or phosphate buffer. Incubate at 37°C for 30 minutes. This step is critical for capturing short-lived reactive metabolites.

  • Plating : Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, vortex gently, and pour onto minimal agar plates.

  • Incubation & Scoring : Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated digital colony counter.

  • Self-Validation Controls : Include strain-specific positive controls (e.g., 2-Aminoanthracene for S9-activated conditions, Sodium azide for TA100 without S9).

ToxicityWorkflow Compound Test Compound (CAS: 478261-07-3) Tier1 Tier 1: Hepatotoxicity (HepG2 / hLiMTs) Compound->Tier1 Tier2 Tier 2: Cardiotoxicity (GLP hERG Patch-Clamp) Tier1->Tier2 IC50 > 100x Cmax Fail Lead Optimization (Structural Refinement) Tier1->Fail Cytotoxic Tier3 Tier 3: Genotoxicity (OECD 471 Ames Test) Tier2->Tier3 Margin > 30x Tier2->Fail hERG Block Decision Decision Matrix: Go / No-Go Tier3->Decision Non-mutagenic Tier3->Fail Mutagenic

Fig 2. Tiered preclinical toxicity screening workflow and decision matrix for lead compounds.

Quantitative Data Synthesis & Decision Matrix

To ensure objective go/no-go decisions for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, the following quantitative thresholds must be met prior to advancing to in vivo pharmacokinetic (PK) and efficacy models:

Assay / EndpointTarget MetricAcceptable ThresholdImplication of Failure
HepG2 ATP Depletion IC₅₀ (Metabolic Viability)> 100x estimated CmaxHigh risk of intrinsic DILI; mitochondrial toxicity.
HepG2 LDH Release IC₅₀ (Membrane Integrity)> 100x estimated CmaxDirect necrotic cellular damage.
hERG Patch-Clamp IC₅₀ (Tail Current Block)Safety Margin > 30xHigh risk of QT prolongation / Torsades de Pointes.
Ames Test (- S9) Revertant Colony Count< 2-fold over vehicleDirect DNA-reactive mutagenicity.
Ames Test (+ S9) Revertant Colony Count< 2-fold over vehicleFormation of mutagenic reactive metabolites.

References

  • FDA DILIrank Dataset : Chen, M., et al. "DILIrank: the largest reference drug list ranked by the risk for developing drug-induced liver injury in humans." Drug Discovery Today, 2016.

  • ICH S7B Guidelines : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." ICH Safety Guidelines, 2005/2022.

  • OECD Test Guideline 471 : Organisation for Economic Co-operation and Development. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, 2020.

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties.[1] This versatile scaffold has since been incorporated into a wide array of therapeutic agents targeting diverse diseases, including cancer.[2][3][4] Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in tumor progression like carbonic anhydrases and matrix metalloproteinases.[2][3][4][5]

This guide provides a comprehensive framework for the initial in vitro characterization of a novel sulfonamide compound, N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide . As the precise biological activity of this compound is yet to be defined, these protocols are designed to establish a foundational understanding of its potential as an anticancer agent. We will proceed through a logical, multi-phase experimental workflow, beginning with a primary assessment of cytotoxicity to determine the compound's general effect on cancer cell viability, followed by secondary, mechanistic assays to explore how it exerts its effects.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. The protocols provided are robust, widely accepted, and designed to generate reproducible and interpretable data.

Phase 1: Foundational Analysis - Compound Preparation and Cytotoxicity Screening

The initial step in evaluating any novel compound is to determine its effect on cancer cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1] We will describe two common and reliable methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for experimental consistency.

Protocol:

  • Compound Source: N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

  • Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating a concentrated stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 5-10 mg) of the compound.

    • Dissolve the compound in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Aliquot the stock solution into small-volume, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical progression of experiments for characterizing the bioactivity of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Data Analysis & Interpretation start Prepare Compound Stock (10 mM in DMSO) viability Cell Viability Assay (e.g., MTT or CellTiter-Glo) start->viability ic50 Determine IC50 Value in Multiple Cancer Cell Lines viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat cells at IC50 conc. cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 conc. caspase Caspase-3/7 Activity Assay apoptosis->caspase Confirm apoptosis pathway analysis Synthesize Data: - Potency (IC50) - Mode of Action (Apoptosis vs. Arrest) - Apoptotic Pathway Confirmation cell_cycle->analysis caspase->analysis

Caption: Experimental workflow for the in vitro evaluation of a novel compound.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][7]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range for a new compound might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a desired time period (e.g., 48 or 72 hours).[1]

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) after subtracting the blank absorbance.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1][8]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[9] The luminescent signal is proportional to the amount of ATP, which is directly proportional to the number of viable cells in culture.[9][10] This assay is known for its high sensitivity and simple "add-mix-measure" format.[8][9]

Materials:

  • Same as MTT assay, but with opaque-walled 96-well plates suitable for luminescence.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate and plot the data as described for the MTT assay to determine the IC50 value.

Parameter MTT Assay CellTiter-Glo® Assay
Principle Colorimetric (Mitochondrial Activity)[1]Luminescence (ATP Quantification)[9]
Sensitivity GoodExcellent[11]
Throughput HighVery High
Procedure Multi-step (reagent addition, solubilization)Single-step (add-mix-measure)[9]
Plate Type Clear-walledOpaque-walled

Phase 2: Mechanistic Elucidation

Once the IC50 value is established, the next phase is to investigate how N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide inhibits cell growth. Many sulfonamide-based anticancer agents function by inducing apoptosis or causing cell cycle arrest.[2][3][12] The following protocols are designed to assess these potential mechanisms.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • Flow cytometer

  • 6-well plates

  • FITC Annexin V/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide at its predetermined IC50 concentration for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples by flow cytometry within one hour.

    • Data will be displayed in a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic/dead cells.

Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15] This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorophore or chromophore, providing a quantitative measure of apoptosis induction.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Opaque-walled 96-well plate

  • Luminometer or Fluorometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for viability assays in opaque-walled 96-well plates. Treat cells with the compound at its IC50 concentration.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence or fluorescence using a plate reader.

    • The signal intensity is proportional to the amount of active caspase-3/7. Express results as a fold change relative to the untreated control.

G cluster_0 Apoptosis Induction & Detection cluster_1 Assay Readout compound N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Treatment ps_trans Phosphatidylserine (PS) Translocation to Outer Membrane compound->ps_trans caspase_act Executioner Caspase-3/7 Activation compound->caspase_act membrane_loss Loss of Plasma Membrane Integrity ps_trans->membrane_loss Late Apoptosis annexin_v Annexin V Staining ps_trans->annexin_v Detects caspase_act->membrane_loss caspase_assay Caspase-3/7 Assay caspase_act->caspase_assay Measures pi_stain Propidium Iodide (PI) Staining membrane_loss->pi_stain Detects

Caption: Relationship between apoptotic events and their detection methods.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17] A significant accumulation of cells in any one phase suggests that the compound may be inducing cell cycle arrest.

Materials:

  • Flow cytometer

  • 6-well plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[16][17]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration for a period of 24 hours.

  • Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[18]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data on a linear scale.[17]

    • The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

References

  • Al-Warhi, T., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. [Link]

  • Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Croucher, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Garvan Institute of Medical Research. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. University of Groningen. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University of Padua. [Link]

  • El-Sayad, K. A., et al. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Pougnet, P., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from UC San Diego. [Link]

  • Lee, H. G., et al. (2016). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from University of Bergen. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from Reaction Biology. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray. [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from Elabscience. [Link]

  • Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from Abbkine. [Link]

  • ResearchGate. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI. [Link]

  • Promega Connections. (2018). A Cell Viability Assay for Today. Retrieved from Promega. [Link]

  • Seemay Chou, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

Sources

Application Note: Structural Elucidation of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, a novel sulfamide derivative with potential applications in medicinal chemistry. We present detailed, step-by-step protocols for the analysis of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The methodologies outlined herein facilitate unambiguous confirmation of the molecular structure through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, coupled with precise mass determination via Electrospray Ionization (ESI) Mass Spectrometry. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of new chemical entities.

Introduction and Scientific Context

Sulfonamide and sulfamide moieties are critical pharmacophores found in a wide range of therapeutic agents.[1] The structural integrity and purity of newly synthesized compounds containing these groups are paramount for their progression through the drug discovery pipeline. N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is a compound of interest, and its precise structural verification is a prerequisite for further biological evaluation.

The causality behind our choice of analytical techniques rests on their complementary strengths. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule, essentially mapping the carbon-hydrogen framework.[2] Mass spectrometry, particularly HRMS, offers highly accurate molecular weight data, which is crucial for determining the elemental composition.[3][4] The use of a "soft" ionization technique like ESI is deliberate, as it minimizes fragmentation, ensuring the molecular ion is observed.[5] This dual-pronged approach provides a self-validating system for structural elucidation.

Molecular Structure and Predicted Properties

Chemical Structure:

Figure 1: Chemical Structure of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Molecular Properties:

PropertyValue
Molecular Formula C₁₄H₁₄Cl₂N₂O₂S
Monoisotopic Mass 359.0102 Da
Average Mass 361.25 Da

This information is foundational for the interpretation of the spectral data that will be acquired. The molecular formula and exact mass are the primary targets for HRMS analysis.

Experimental Protocols

Overall Analytical Workflow

The comprehensive characterization of the target molecule follows a logical sequence of experiments designed to build a complete structural picture.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample Synthesized Compound Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl3 (with 0.03% TMS) Sample->Prep_NMR Prep_MS Dissolve ~1 mg in 1 mL MeOH (LC-MS Grade) Sample->Prep_MS NMR_Acq NMR Acquisition (¹H, ¹³C, COSY, HSQC) Prep_NMR->NMR_Acq MS_Acq HRMS Acquisition (ESI-Q-TOF) Prep_MS->MS_Acq NMR_Proc NMR Data Processing & Assignment NMR_Acq->NMR_Proc MS_Proc MS Data Processing & Formula Confirmation MS_Acq->MS_Proc Final_Structure Final Structure Confirmation NMR_Proc->Final_Structure MS_Proc->Final_Structure NMR_Correlations cluster_benzyl Benzyl Group cluster_dcb Dichlorobenzyl Group b_CH2 CH₂ (~4.3 ppm) C_b_CH2 C: ~48.0 b_CH2->C_b_CH2 HSQC b_ArH Ar-H (7.2-7.4 ppm) C_b_Ar C: ~128-129 b_ArH->C_b_Ar HSQC b_NH NH (br t) b_NH->b_CH2 COSY d_CH2 CH₂ (~4.4 ppm) C_d_CH2 C: ~46.0 d_CH2->C_d_CH2 HSQC d_ArH3 H-3 (~7.4 ppm) C_d_Ar3 C: ~130.0 d_ArH3->C_d_Ar3 HSQC d_ArH5 H-5 (~7.2 ppm) d_ArH5->d_ArH3 long-range d_ArH6 H-6 (~7.5 ppm) d_ArH5->d_ArH6 COSY C_d_Ar5 C: ~129.5 d_ArH5->C_d_Ar5 HSQC C_d_Ar6 C: ~127.5 d_ArH6->C_d_Ar6 HSQC d_NH NH (br t) d_NH->d_CH2 COSY

Caption: Key 2D NMR correlations for structural confirmation.

Mass Spectrometry Analysis

The primary goal of the HRMS analysis is to confirm the elemental composition of the molecule. [6][7] Table 2: High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (Da)Observed Exact Mass (Da)Mass Error (ppm)
[M+H]⁺360.0180To be determined< 5 ppm
[M+Na]⁺382.0000To be determined< 5 ppm
  • Interpretation: The ESI-Q-TOF spectrum is expected to show a prominent signal for the protonated molecule, [M+H]⁺, at m/z 360.0180. A sodium adduct, [M+Na]⁺, at m/z 382.0000 may also be observed. The key confirmation lies in the measured mass accuracy; a deviation of less than 5 ppm between the calculated and observed mass provides high confidence in the assigned molecular formula of C₁₄H₁₄Cl₂N₂O₂S. [8]The isotopic pattern for a molecule containing two chlorine atoms (a characteristic A, A+2, A+4 pattern with a ratio of approximately 9:6:1) will provide further definitive evidence for the presence of two chlorine atoms.

Conclusion

The combined application of advanced NMR spectroscopy and high-resolution mass spectrometry provides an unequivocal method for the structural characterization of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide. The protocols detailed in this application note offer a robust and reliable workflow for researchers to confirm the identity and purity of this and structurally related compounds. This rigorous analytical framework is essential for ensuring data integrity in chemical synthesis and drug development programs.

References

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Agilent Technologies. (2012). Introduction to Mass Spectrometry. Agilent. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass. [Link]

  • Medicilon. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Medicilon. [Link]

  • Esempio, P. (2019). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of Pennsylvania. [Link]

  • Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Bentham Science. [Link]

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  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR. [Link]

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  • ACS Publications. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

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  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

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Application Notes and Protocols for the Crystallographic Characterization of N-benzyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

N-benzyl sulfonamides represent a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to a drug's physicochemical properties, including its solubility, stability, bioavailability, and manufacturability.[3][4][5][6] Therefore, the precise and accurate characterization of the crystalline form of an N-benzyl sulfonamide active pharmaceutical ingredient (API) is not merely an academic exercise but a critical component of robust drug development and regulatory compliance.[3][7]

This comprehensive guide provides detailed application notes and protocols for the crystallographic characterization of N-benzyl sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles and field-proven insights to empower rational experimental design and troubleshooting.

The Foundational Techniques: A Dichotomy of Purpose

The two primary X-ray diffraction techniques for characterizing crystalline solids are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). While both rely on the same fundamental principles of X-ray scattering from electron clouds in a crystal lattice, their applications and the information they provide are distinct and complementary.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the absolute three-dimensional atomic arrangement of a molecule within a crystal.[8][9] It provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it packs in the crystal lattice.[1][2] The major prerequisite, and often the most significant hurdle, is the need to grow a high-quality single crystal of sufficient size.[10][11]

  • Powder X-ray Diffraction (PXRD): PXRD is an indispensable tool for the analysis of polycrystalline materials.[6][7][12] It is a rapid and non-destructive technique that provides a characteristic "fingerprint" of a specific crystalline phase.[7][12] This makes it exceptionally valuable for polymorph screening, quality control, and monitoring the phase purity and stability of a drug substance.[3][5][7][13]

Part 1: The Pursuit of the Perfect Crystal - Crystallization of N-benzyl Sulfonamides

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension, free of cracks and inclusions.[10] The key to successful crystallization is to induce slow precipitation from a supersaturated solution.[10]

Protocol 1: Single-Solvent Vapor Diffusion

This is often the first method to try due to its simplicity and effectiveness.

  • Solvent Selection: The choice of solvent is paramount.[4][14] An ideal solvent will dissolve the N-benzyl sulfonamide moderately at room temperature. Highly volatile solvents like dichloromethane or diethyl ether can sometimes yield good crystals but may lead to crystal degradation due to solvent loss from the lattice.[14]

  • Dissolution: Dissolve the N-benzyl sulfonamide in a minimal amount of the chosen solvent in a small vial.

  • Diffusion Setup: Place the vial containing the solution inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a lid). Add a small amount of a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) to the bottom of the larger container.

  • Crystal Growth: Over time, the non-solvent will slowly diffuse into the primary solvent, reducing the solubility of the N-benzyl sulfonamide and promoting slow crystallization.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and mount them for diffraction analysis.

Protocol 2: Solvent/Anti-Solvent Liquid-Liquid Diffusion

This method is particularly useful when the compound is highly soluble in a good solvent.

  • Dissolution: Dissolve the N-benzyl sulfonamide in a minimal amount of a "good" solvent in a narrow tube or vial.

  • Layering: Carefully layer an "anti-solvent" on top of the solution. The anti-solvent should be less dense than the good solvent to prevent immediate mixing.

  • Crystal Growth: At the interface between the two solvents, slow diffusion will occur, creating a supersaturated zone where crystals can form. The tube should be left undisturbed.

  • Harvesting: Collect the crystals that form at the interface or at the bottom of the tube.

Troubleshooting Common Crystallization Problems
ProblemCauseSolution
"Oiling Out" The compound's melting point is lower than the solution temperature, or the solution is too supersaturated.Re-heat the solution and add more solvent to dissolve the oil. Allow to cool more slowly. Consider a different solvent system.
Amorphous Solid The rate of precipitation is too fast.Decrease the cooling rate.[4] Use a solvent system where the compound has slightly higher solubility.
No Crystals Form The solution is not sufficiently supersaturated.Allow the solvent to evaporate slowly. Introduce a seed crystal. Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Crystal Quality Rapid crystal growth or the presence of impurities.Slow down the crystallization process.[10] Ensure the starting material is of high purity.

Part 2: Unveiling the Molecular Architecture - Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using SCXRD.

Experimental Workflow for SCXRD

scxrd_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation Crystal_Selection Crystal Selection & Mounting Diffractometer Data Collection on Diffractometer Crystal_Selection->Diffractometer Mount on Goniometer Data_Reduction Data Reduction & Integration Diffractometer->Data_Reduction Raw Diffraction Data Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Reflection File (hkl) Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Refined Structure (CIF) Analysis Structural Analysis & Reporting Validation->Analysis Validated Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol for SCXRD Data Collection, Structure Solution, and Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10][15]

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.[1] X-rays (commonly MoKα or CuKα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1]

  • Data Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[1]

  • Structure Solution: The processed data are used to solve the crystal structure. Programs like SHELXT use direct methods or Patterson methods to determine the initial positions of the atoms.[1][16]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with programs like SHELXL.[16][17] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.[17]

  • Validation and Analysis: The final structure is validated using tools like checkCIF to ensure it meets established crystallographic standards.[18] The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure and can be deposited in databases like the Cambridge Structural Database (CSD).[17][19][20]

Key Crystallographic Parameters for N-benzyl Sulfonamides

Analysis of reported crystal structures of N-benzyl sulfonamides reveals some common structural features. For example, the sulfur atom typically exhibits a distorted tetrahedral geometry.[1][2] The packing of molecules in the crystal lattice is often governed by intermolecular interactions such as N-H···O and C-H···π hydrogen bonds.[1][2][21]

ParameterTypical Value/RangeSignificance
S=O bond length 1.42 - 1.44 ÅIndicative of the double bond character.
S-N bond length 1.61 - 1.64 ÅReflects the nature of the sulfonamide linkage.
S-C bond length 1.76 - 1.77 ÅStandard single bond length.
C-S-N-C torsion angle Varies widelyDescribes the conformation around the S-N bond.

Data compiled from representative structures.[1][2]

Part 3: The Fingerprint of the Solid Form - Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of bulk crystalline material. It is particularly crucial in pharmaceutical development for identifying polymorphs, which are different crystal structures of the same compound.[3][13] Different polymorphs can have significantly different physical properties.[3][5]

Decision Tree for Solid-State Analysis

solid_state_analysis Start New N-benzyl Sulfonamide Batch PXRD Perform PXRD Analysis Start->PXRD Compare Compare with Reference Pattern? PXRD->Compare Match Pattern Matches Reference Compare->Match Yes NoMatch New/Different Pattern Observed Compare->NoMatch No QC Proceed with Quality Control Match->QC SCXRD Attempt Single Crystal Growth & SCXRD NoMatch->SCXRD Amorphous Amorphous or Poorly Crystalline? NoMatch->Amorphous Structure Solve Crystal Structure SCXRD->Structure Amorphous->SCXRD No Further Further Characterization (e.g., DSC, TGA) Amorphous->Further Yes

Caption: Decision tree for the solid-state analysis of N-benzyl sulfonamides.

Protocol for PXRD Analysis
  • Sample Preparation: A small amount of the N-benzyl sulfonamide powder is gently packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. A beam of X-rays is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline phase. This pattern can be compared to reference patterns from a database or from previously characterized batches to confirm phase identity.[3][7]

Conclusion: An Integrated Approach to Solid-State Characterization

The crystallographic characterization of N-benzyl sulfonamides is a multi-faceted process that requires a strategic application of both single-crystal and powder X-ray diffraction techniques. A thorough understanding of the solid-state properties of these compounds is essential for ensuring the development of safe, effective, and stable pharmaceutical products. By integrating the protocols and insights provided in this guide, researchers and drug development professionals can navigate the complexities of solid-state characterization with confidence and scientific rigor.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–238. [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • HKL-xray. Small Molecule Structure Solution and Refinement. [Link]

  • Bernstein, J. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • International Union of Crystallography. Home. [Link]

  • Iowa State University. X-Ray Diffraction Basics. [Link]

  • CCP4 wiki. Solve a small-molecule structure. [Link]

  • Perumalla, S. R., & Sun, C. C. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. American Pharmaceutical Review, 16(1), 10-17. [Link]

  • Florence, A. J., & Shankland, K. (2025, October 15). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 12(Pt 6), 665-679. [Link]

  • Mettler Toledo. Crystallization & Precipitation. [Link]

  • Scribd. Recrystallization of Sulfanilamide. [Link]

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"Application of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in antimicrobial susceptibility testing"

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is an investigational hybrid molecule that merges two distinct pharmacophores: a classic sulfamide core and a lipophilic 2,4-dichlorobenzyl moiety.

Understanding the causality behind its structural components is critical for designing accurate Antimicrobial Susceptibility Testing (AST) workflows:

  • The Sulfamide Core: Traditional sulfonamides and sulfamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a crucial component in the folic acid synthesis pathway[1][2]. This mechanism is classically bacteriostatic , halting DNA and RNA synthesis by depleting tetrahydrofolate[1].

  • The 2,4-Dichlorobenzyl Moiety: Known for its use in antiseptics, the 2,4-dichlorobenzyl group is highly lipophilic (LogP ~2.36) and exerts direct antimicrobial effects by denaturing bacterial proteins and dissolving membrane lipids, which leads to cell lysis[3].

Because this compound theoretically possesses both a bacteriostatic intracellular target (DHPS) and a bactericidal membrane-disrupting component, standard AST must be expanded beyond simple Minimum Inhibitory Concentration (MIC) screening to include Time-Kill kinetics[4]. Furthermore, its high lipophilicity dictates strict solvent controls during assay preparation to prevent compound precipitation and false-negative resistance profiles.

MOA Compound N-benzyl-N'- (2,4-dichlorobenzyl)sulfamide Sulfamide Sulfamide Core (Intracellular Target) Compound->Sulfamide DCB 2,4-Dichlorobenzyl Group (Membrane Target) Compound->DCB DHPS Competitive DHPS Inhibition Sulfamide->DHPS Membrane Lipid Dissolution & Protein Denaturation DCB->Membrane Bacteriostatic Folate Depletion (Bacteriostatic) DHPS->Bacteriostatic Bactericidal Cell Lysis (Bactericidal) Membrane->Bactericidal

Fig 1: Proposed dual-action mechanism of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Pre-Analytical Considerations: Solubility and Stability

A self-validating protocol begins with ensuring the physical state of the drug remains constant. The 2,4-dichlorobenzyl group renders the molecule highly lipophilic. Attempting to dissolve this compound directly in aqueous media (like Mueller-Hinton Broth) will result in micelle formation or precipitation, artificially inflating the MIC.

  • Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a master stock at 10,240 µg/mL in DMSO.

  • Aqueous Transition: The final concentration of DMSO in the testing well must never exceed 1% v/v , as higher concentrations exhibit intrinsic toxicity against standard Quality Control (QC) strains like E. coli ATCC 25922 and S. aureus ATCC 29213[5].

Protocol 1: Broth Microdilution (MIC Determination)

This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6] and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology[7].

Materials Required
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, U-bottom polystyrene microtiter plates

  • 0.5 McFarland Barium Sulfate standard (~1.5 × 10⁸ CFU/mL)

  • Standardized QC strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[5]

Step-by-Step Workflow
  • Intermediate Dilution: Dilute the 10,240 µg/mL DMSO stock 1:100 in CAMHB to create a 102.4 µg/mL working solution (DMSO is now at 1%).

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the microtiter plate. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution from column 1 through column 11, discarding 50 µL from column 11. Column 12 serves as the drug-free growth control.

  • Inoculum Preparation: Emulsify isolated colonies from an 18-24 hour agar plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of ~1 × 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells within 15 minutes of preparation (adhering to the EUCAST 15-15-15 rule principles). The final well volume is 100 µL, yielding a final bacterial concentration of ~5 × 10⁵ CFU/mL.

  • Incubation: Seal the plates with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours in ambient air[6].

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

BMD_Workflow Prep 1. Compound Solubilization (10,240 µg/mL in 100% DMSO) Dilute 2. Serial Dilution in CAMHB (Maintain DMSO ≤ 1%) Prep->Dilute Incubate 4. Incubation (35°C for 16-20 hours) Dilute->Incubate Inoculum 3. Inoculum Standardization (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Incubate Read 5. Visual MIC Determination (Lowest conc. with no growth) Incubate->Read

Fig 2: Standardized Broth Microdilution Workflow for lipophilic compounds.

Protocol 2: Time-Kill Kinetics Assay

Because the 2,4-dichlorobenzyl moiety can induce rapid cell lysis[3], a Time-Kill assay is required to differentiate between the bacteriostatic nature of the sulfamide core and the potential bactericidal nature of the hybrid compound.

Step-by-Step Workflow
  • Prepare tubes containing 10 mL of CAMHB with the compound at concentrations of 0.5×, 1×, 2×, and 4× the determined MIC. Include a drug-free growth control and a 1% DMSO vehicle control.

  • Inoculate each tube to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubate at 35 ± 2°C with continuous shaking (150 rpm) to ensure uniform drug exposure.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Incubate the TSA plates for 24 hours and calculate the CFU/mL.

Data Presentation & Interpretation

To ensure experimental validity, all AST data must be cross-referenced against expected behaviors of the compound's constituent parts.

Table 1: Quality Control and Expected MIC Data Profile

Note: As an investigational compound, values for the hybrid are illustrative targets based on SAR principles.

OrganismStrain DesignationExpected MIC (Sulfanilamide)Expected MIC (Hybrid Compound)Validation Criteria
Staphylococcus aureusATCC 29213> 64 µg/mL2 - 8 µg/mLGrowth in 1% DMSO control
Escherichia coliATCC 2592216 - 64 µg/mL4 - 16 µg/mLGrowth in 1% DMSO control
Acinetobacter baumanniiClinical Isolate> 128 µg/mL~3.90 µg/mLValidated against known sulfamide derivatives[8]
Table 2: Time-Kill Assay Interpretation Matrix

A compound is defined as bactericidal if it achieves a ≥ 3 log₁₀ reduction (99.9% kill) in viable CFU/mL compared to the initial inoculum within 24 hours[4].

Log₁₀ Reduction at 24hKinetic ProfileMechanistic Deduction for Hybrid Compound
< 3 Log₁₀ BacteriostaticActivity is primarily driven by the sulfamide core (DHPS inhibition).
≥ 3 Log₁₀ BactericidalThe 2,4-dichlorobenzyl moiety is actively disrupting the bacterial membrane.
Rapid Kill (< 4h) Highly BactericidalMembrane lysis is the dominant and immediate mechanism of action.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.6

  • BenchChem. In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.1

  • Macsen Labs. 2,4-Dichlorobenzyl Alcohol EP | 1777-82-8 | Manufacturer & Supplier.3

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST - Home.7

  • Wikipedia. Sulfanilamide - Mechanism of Action.2

  • Aurosan / EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.5

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.

  • PubMed Central (PMC). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms.4

  • NanoBio Letters. Analysis of Biological Activity of Sulfamide Derivatives as Antimicrobial Agents.8

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize unsymmetrical sulfamides—specifically N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Traditional batch synthesis using sulfuryl chloride ( SO2​Cl2​ ) is notoriously plagued by poor yields. The extreme electrophilicity of the sulfamoyl chloride intermediate leads to rapid transamination and the formation of undesired symmetrical byproducts[1]. This guide provides field-proven causality, troubleshooting FAQs, and validated protocols utilizing advanced Micro-flow and SuFEx (Sulfur(VI)-Fluoride Exchange) methodologies to guarantee high-yield synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my batch synthesis yielding primarily symmetrical N,N'-dibenzylsulfamide instead of the target unsymmetrical product? A: This is a fundamental kinetic mixing problem. In a batch reactor, the initial reaction between SO2​Cl2​ and benzylamine forms benzylsulfamoyl chloride. Because chloride is an excellent leaving group, this intermediate is highly electrophilic. If local mixing is inefficient, unreacted benzylamine will outcompete the yet-to-be-added 2,4-dichlorobenzylamine, attacking the intermediate to form the symmetrical byproduct[1].

Q2: How can I suppress symmetrical byproduct formation when using inexpensive sulfuryl chloride ( SO2​Cl2​ )? A: You must strictly control the residence time of the highly reactive intermediate. Transitioning from a batch to a micro-flow reactor setup resolves this. By using V- and T-shape micromixers, you achieve instantaneous mixing and limit the reaction time of the first step to mere seconds (e.g., 5.1 s at 20 °C)[2]. This physically separates the intermediate from excess first amine before the second amine is introduced, drastically improving the yield of the unsymmetrical product[2].

Q3: I do not have a micro-flow setup. Is there a chemical alternative that stabilizes the intermediate to improve overall yield? A: Yes. The most robust chemical solution is3[3]. By replacing SO2​Cl2​ with an SO2​F2​ surrogate (such as 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate), you generate a benzylsulfamoyl fluoride intermediate[4]. Fluoride is a significantly poorer leaving group than chloride, rendering the intermediate shelf-stable and completely resistant to symmetrical dimerization[5]. The intermediate can be isolated and then selectively coupled with 2,4-dichlorobenzylamine.

Q4: What are the optimal conditions for the SuFEx coupling of the sulfamoyl fluoride with 2,4-dichlorobenzylamine? A: For the second coupling step, the innate basicity of the amine is often insufficient to drive the fluoride displacement. Quantitative yields are achieved by running the reaction in Acetonitrile (MeCN) at 50 °C for 4 hours in the presence of at least one equivalent of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4]. The DBU acts as both a catalyst and a trap for the resulting fluoride as a base-H+–F– salt[5].

Part 2: Mechanistic & Workflow Visualizations

Caption: Mechanistic divergence in sulfamide synthesis highlighting symmetrical byproduct formation.

Caption: SuFEx click chemistry workflow utilizing stable sulfamoyl fluoride intermediates.

Part 3: Quantitative Data Summary

To guide your experimental design, the following table summarizes the performance metrics of the three primary synthetic strategies for unsymmetrical sulfamides:

Synthesis MethodReagentIntermediate StabilitySymmetrical ByproductTypical YieldScalability
Traditional Batch SO2​Cl2​ Highly Unstable (Chloride)High (>30%)<40%Poor
Micro-Flow Reactor SO2​Cl2​ Highly Unstable (Chloride)Low (<5%)~75%Excellent
SuFEx Click Chemistry Imidazolium- SO2​F2​ Shelf-Stable (Fluoride)None (0%)>90%Excellent

Part 4: Validated Experimental Protocols

Protocol A: Micro-flow Synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Causality Note: This protocol relies on spatial and temporal separation to prevent transamination. Strict adherence to flow rates is required to maintain the 5.1-second residence time[2].

  • Solution Preparation:

    • Prepare a 1.0 M solution of SO2​Cl2​ (1.0 equiv) in anhydrous CH2​Cl2​ .

    • Prepare a separate solution of benzylamine (1.0 equiv) and pyridine (1.0 equiv) in anhydrous CH2​Cl2​ .

  • First Coupling (Micromixer 1): Inject both solutions independently via syringe pumps into a V-shape micromixer immersed in a 20 °C water bath. Calibrate the flow rates to achieve a precise residence time of 5.1 seconds.

  • Second Coupling (Micromixer 2): Directly feed the output of the V-shape mixer into a T-shape micromixer. Simultaneously inject a solution of 2,4-dichlorobenzylamine (10.0 equiv, excess ensures complete conversion) in CH2​Cl2​ into the T-shape mixer[2].

  • Quench & Isolation: Collect the resultant mixture in a test tube containing saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: SuFEx Click Chemistry Synthesis

Causality Note: This protocol utilizes a two-stage approach. The first stage forms a self-validating, isolable intermediate. If the intermediate is not cleanly isolated, do not proceed to Stage 2[4].

Stage 1: Sulfamoyl Fluoride Preparation

  • Dissolve 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate (1.0 equiv) in anhydrous DCM at room temperature.

  • Add benzylamine (1.0 equiv) dropwise. Stir the reaction mixture for 2-4 hours. Monitor via TLC until the primary amine is fully consumed.

  • Perform an aqueous workup to remove the water-soluble imidazole byproducts. Isolate the stable benzylsulfamoyl fluoride intermediate. Self-Validation: The intermediate should be a stable solid or oil that does not degrade upon atmospheric exposure.

Stage 2: SuFEx Coupling 4. Dissolve the isolated benzylsulfamoyl fluoride (1.0 equiv) in MeCN to a concentration of 0.5 M. 5. Add 2,4-dichlorobenzylamine (1.0 equiv) and DBU (1.0 to 5.0 equiv) to the solution[5]. 6. Heat the mixture to 50 °C and stir for 4 hours[4]. 7. Dissolve the crude mixture in DMF and precipitate the pure N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide using Et2​O , or purify via standard silica gel chromatography.

References

  • Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimiz
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science.

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this unsymmetrical sulfamide. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights.

Introduction to the Synthesis

The synthesis of N,N'-disubstituted sulfamides, particularly unsymmetrical ones like N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, is a critical process in medicinal chemistry due to their wide range of biological activities.[1][2][3] The classical and most direct approach involves the sequential reaction of a suitable sulfurylating agent, such as sulfuryl chloride (SO₂Cl₂), with two different amines.[4][5][6] However, this method can be plagued by challenges such as the formation of symmetrical side products and the hydrolysis of reactive intermediates.[4][7] This guide will address these issues and provide robust protocols to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Q1: What is the most common method for synthesizing N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide?

A1: The most prevalent and cost-effective method is the stepwise reaction of sulfuryl chloride with benzylamine and 2,4-dichlorobenzylamine in the presence of a base.[4][5][6] The order of amine addition is crucial for minimizing the formation of the symmetrical N,N'-dibenzylsulfamide byproduct, which can be difficult to separate from the desired product. It is generally advisable to first react sulfuryl chloride with the less nucleophilic or more sterically hindered amine.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Several parameters are critical for optimizing the yield and purity of the final product:

  • Temperature: Low temperatures (typically 0 °C to room temperature) are crucial, especially during the addition of sulfuryl chloride, to control the exothermic reaction and minimize side reactions.[4][8]

  • Stoichiometry: Precise control of the molar ratios of the amines and sulfuryl chloride is essential to prevent the formation of symmetrical sulfamides and unreacted starting materials.[7][8]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended to prevent hydrolysis of the sulfonyl chloride and the intermediate sulfamoyl chloride.[8][9]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is necessary to neutralize the HCl generated during the reaction.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[10] Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting amines and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.[9][10]

Q4: What are the common impurities, and how can they be removed?

A4: The most common impurities are the two symmetrical sulfamides: N,N'-dibenzylsulfamide and N,N'-bis(2,4-dichlorobenzyl)sulfamide. Unreacted starting amines can also be present. Purification is typically achieved by:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired unsymmetrical sulfamide from the symmetrical byproducts and other impurities.[9][11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[9][12]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Sulfuryl Chloride: Hydrolysis due to improper storage. 2. Low Amine Reactivity: Steric hindrance or electronic effects. 3. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Use freshly distilled or a new bottle of sulfuryl chloride. Ensure all glassware and solvents are anhydrous.[8][9] 2. Increase the reaction temperature slightly after the initial addition, or consider a more reactive sulfurylating agent if the problem persists. Microwave-assisted synthesis can also be explored to increase reaction rates.[11] 3. Carefully verify the molar ratios of all reactants.
Formation of Significant Amounts of Symmetrical Sulfamides 1. Incorrect Order of Amine Addition: The more reactive amine was added first. 2. Reaction Temperature Too High: Promotes faster reaction of the second amine with the intermediate sulfamoyl chloride, and also with unreacted sulfuryl chloride. 3. Slow Addition of the Second Amine: Allows time for the intermediate to react with itself.1. Add the less reactive amine (2,4-dichlorobenzylamine) to the sulfuryl chloride first to form the N-(2,4-dichlorobenzyl)sulfamoyl chloride intermediate, followed by the addition of benzylamine. 2. Maintain a low temperature (0 °C) throughout the addition of reagents.[4] 3. Once the first amine has reacted, add the second amine promptly.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Symmetrical sulfamides or unreacted starting materials can prevent crystallization. 2. Inherent Property of the Molecule: Some sulfamides are oils at room temperature.1. Attempt purification by column chromatography on silica gel to isolate the pure product.[9][11] 2. If the pure product is an oil, characterization will rely on spectroscopic methods (NMR, MS, IR).[13]
Hydrolysis of Intermediates 1. Presence of Water: Use of non-anhydrous solvents or glassware. 2. Atmospheric Moisture: Reaction performed in an open system.1. Ensure all solvents are freshly dried and glassware is oven-dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9]

Experimental Protocols

Protocol 1: Standard Stepwise Synthesis

This protocol provides a general and robust method for the synthesis of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,4-Dichlorobenzylamine

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorobenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Formation of Sulfamoyl Chloride Intermediate: Cool the solution to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring (First Step): Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the intermediate N-(2,4-dichlorobenzyl)sulfamoyl chloride by TLC.

  • Addition of the Second Amine: Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C. Add a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring (Second Step): Allow the reaction to warm to room temperature and stir overnight. Monitor the consumption of the sulfamoyl chloride intermediate and the formation of the final product by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Microwave-Assisted Synthesis

For rapid synthesis, a microwave-assisted protocol can be employed.[11]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2,4-dichlorobenzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.0 eq) to the mixture.

  • Addition of Second Amine: Immediately add benzylamine (1.0 eq) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 80 °C for 5-10 minutes.[11]

  • Work-up and Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1.

Visualizing the Reaction Pathway

The following diagram illustrates the general synthetic route for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide and potential side reactions.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate N-(2,4-dichlorobenzyl)sulfamoyl chloride SO2Cl2->Intermediate + Amine 1 Side_Product1 N,N'-bis(2,4-dichlorobenzyl)sulfamide SO2Cl2->Side_Product1 + 2x Amine 1 Side_Product2 N,N'-Dibenzylsulfamide SO2Cl2->Side_Product2 + 2x Amine 2 Amine1 2,4-Dichlorobenzylamine Amine2 Benzylamine Product N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Intermediate->Product + Amine 2

Caption: Synthetic pathway for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

References

  • Pattan, S. R., et al. (2009). Synthesis and Anticonvulsant Activity of Some Novel N-Substituted-2-Mercapto Benzimidazole and 1, 3, 4-Oxadiazole Derivatives. E-Journal of Chemistry, 6(S1), S49-S56.
  • Roy, A., & Panda, S. S. (2020). Sulfonamides: A privileged scaffold in medicinal chemistry. RSC advances, 10(69), 42169-42193.
  • Gouda, M. A., et al. (2014). Microwave-assisted synthesis and in-vitro anti-cancer evaluation of some new N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives. Journal of the Chinese Chemical Society, 61(1), 69-75.
  • Abdel-Aziz, A. A. M., et al. (2011). Synthesis and biological evaluation of novel sulfonamides as potential antitumor agents. Bioorganic & medicinal chemistry letters, 21(1), 335-339.
  • Ghorab, M. M., et al. (2010). Synthesis and biological evaluation of some new sulfonamides as potential anticancer and radiosensitizing agents. Bioorganic & medicinal chemistry letters, 20(21), 6316-6320.
  • Sowada, R. (1966). Über N,N'-disubstituierte Sulfamide. Journal für praktische Chemie, 30(3-4), 157-164.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis of new fused benzothiadiazepines and macrocyclic sulfamides starting from N,N′-disubstituted sulfamides. Molecules, 17(2), 1957-1970.
  • Harmata, M., & Hong, X. (2005). An expedient synthesis of sulfinamides from sulfonyl chlorides. Tetrahedron Letters, 46(31), 5253-5255.
  • Kurkin, A. V., et al. (2007). A simple and efficient method for the synthesis of N-arylsulfonamides. Synthesis, 2007(15), 2343-2346.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Misek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(3), 489-493.
  • Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5676-5680.
  • Islam, M. R., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Wang, Z., et al. (2023). The reactions of N,N-disubstituted formamides with sodium sulfinates. ResearchGate. Retrieved from [Link]

  • Manna, S., & Antonchick, A. P. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of Novel Pesticidal N, N'-Disubstituted Sulfamide Derivatives Using Sulfur(VI) Fluorine Exchange Click Reaction. PubMed. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Taylor, R. J., & Bull, J. A. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6429-6441.
  • Li, Z., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press. Retrieved from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • Foster, S. B., et al. (2016). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. MedChemComm, 7(5), 947-951.
  • Google Patents. (1985). JPS60210519A - Method for purifying and obtaining sulfamide.
  • ResearchGate. (2019). Strategies for the synthesis of N-benzyl sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025). Benzyl 2,4-dichlorophenyl sulfoxide. Retrieved from [Link]

  • ChemistryOpen. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonimidamide synthesis by amination. Retrieved from [Link]

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Technical Support Center: Troubleshooting Solubility for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating highly lipophilic chemical probes. N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (CAS: 478261-07-3) is a challenging molecule. It combines a neutral sulfamide core with two highly hydrophobic aromatic rings, resulting in a molecule that behaves as both "brick dust" (high crystalline lattice energy) and "grease" (high LogP).

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers in aqueous biological buffers.

Part 1: Physicochemical Profiling & Excipient Compatibility

To solve a solubility issue, we must first understand the molecular causality. The sulfamide moiety (-NH-SO₂-NH-) is a common bioisostere, but it is a very weak acid with a pKa typically around 10.2[1]. At a physiological pH of 7.4, the molecule remains entirely un-ionized. Without an ionic charge to facilitate hydration, the hydrophobic penalty of the benzyl and 2,4-dichlorobenzyl groups drives the molecules to self-associate and precipitate.

Table 1: Physicochemical Profile & Solubility Matrix

Parameter / ExcipientValue / StatusMechanistic Impact
Estimated LogP 4.0 - 5.0Extremely high lipophilicity; drives rapid aggregation in water.
Sulfamide pKa ~10.2Neutral at pH 7.4; lacks ionic stabilization in standard assay buffers.
DMSO Compatibility Excellent (>50 mM)Disrupts crystalline lattice; ideal for primary stock solutions.
HP-β-CD Compatibility ExcellentHydrophobic aromatic rings fit thermodynamically into the cyclodextrin cavity.
Tween-20 / Triton X-100 ModerateCan form micelles to trap the compound, but may interfere with lipid-based assays.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide precipitate immediately upon addition to my pH 7.4 assay buffer? A: This is a classic "solvent shift" phenomenon. When a DMSO stock is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic sulfamide is left behind in a state of localized supersaturation. Because the compound lacks ionizable protons at pH 7.4[1], it cannot form stabilizing ion-dipole interactions with water, leading to rapid nucleation and precipitation.

Q2: Can I just adjust the pH of my buffer to dissolve it? A: Generally, no. While raising the pH above 10.5 would deprotonate the sulfamide nitrogen and drastically increase aqueous solubility[2], this highly alkaline environment is incompatible with most proteins, cells, and physiological assays. You must rely on co-solvents or complexation rather than pH manipulation.

Q3: What is the most effective way to achieve high aqueous concentrations without using toxic levels of organic solvents? A: The gold standard for this class of molecules is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity. The hydrophobic benzyl rings of the sulfamide partition into this cavity, shielding them from water and creating a highly soluble, biocompatible inclusion complex[3].

Part 3: Decision Workflows & Mechanisms

SolubilityWorkflow Start Compound: N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Assess Target Concentration & Assay Tolerance Start->Assess LowConc Low Conc. (<10 µM) DMSO Tolerated? Assess->LowConc HighConc High Conc. (>10 µM) In Vivo / Cell Assays Assess->HighConc DMSO Use Co-solvent Method (1000x DMSO Stock) LowConc->DMSO Yes Cyclo Use HP-β-CD Inclusion Complex LowConc->Cyclo No HighConc->Cyclo Preferred Surfactant Add Surfactant (Tween-20/Triton X-100) HighConc->Surfactant Alternative

Figure 1: Decision tree for optimizing the aqueous solubility of lipophilic sulfamides.

HPBCD_Mechanism Drug Hydrophobic Sulfamide Complex Water-Soluble Inclusion Complex Drug->Complex Non-covalent Interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation

Figure 2: Mechanism of HP-β-CD inclusion complex formation for hydrophobic compounds.

Part 4: Validated Experimental Protocols
Protocol A: Controlled Co-Solvent Dilution (For Low Concentration Assays <10 µM)

Rationale: Direct injection of DMSO into static buffers causes localized crashing. This protocol uses thermal and kinetic energy to prevent nucleation.

  • Stock Preparation: Dissolve the sulfamide in 100% anhydrous DMSO to create a 10 mM stock. Vortex until optically clear.

  • Buffer Preparation: Warm your target aqueous assay buffer (e.g., PBS) to 37°C. Causality: Increased temperature enhances thermodynamic solubility during the critical mixing phase.

  • Kinetic Mixing: Place the warmed buffer on a magnetic stirrer at medium-high speed.

  • Addition: Add the DMSO stock dropwise directly into the center of the vortex. Ensure the final DMSO concentration remains ≤1% v/v.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates light scattering from colloidal aggregates, meaning the compound has crashed out and the concentration must be lowered.

Protocol B: HP-β-CD Inclusion Complex via TBA Co-lyophilization (For High Concentration / In Vivo Assays)

Rationale: Tertiary butyl alcohol (TBA) is a unique solvent capable of co-dissolving both the highly hydrophobic sulfamide and the hydrophilic cyclodextrin. Lyophilizing this mixture forces molecular-level complexation, yielding a highly soluble amorphous powder[4].

  • Co-solvation: Dissolve HP-β-CD and N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in a 3:1 molar ratio in 100% TBA.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any un-dissolved particulate matter that could act as nucleation seeds.

  • Freezing: Flash-freeze the filtered solution in a lyophilization flask using liquid nitrogen.

  • Sublimation: Lyophilize the sample for 24–48 hours under high vacuum until a light, porous, amorphous powder is formed.

  • Reconstitution: Dissolve the resulting powder in your aqueous assay buffer. The compound will now readily dissolve at millimolar concentrations.

  • Self-Validation Step: Analyze the reconstituted solution using Dynamic Light Scattering (DLS). A single, monodisperse peak below 10 nm confirms successful inclusion complexation without the formation of large micellar aggregates.

References
  • Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1. NIH PMC.[Link]

  • Sulfamide (H4N2O2S) properties. WebQC. [Link]

  • pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate.[Link]

  • Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. ResearchGate. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

Sources

Technical Support Center: Advanced Purification Protocols for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule and aim to achieve high purity standards. Here, we address common challenges encountered during purification, offering detailed troubleshooting guides, step-by-step protocols, and a comprehensive FAQ section grounded in established scientific principles.

Introduction: The Challenge of Purity

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is a disubstituted sulfamide derivative. Achieving high purity for this class of compounds is critical, particularly for applications in drug development where even trace impurities can have significant impacts on biological activity, toxicity, and overall study outcomes. The purification process is often complicated by the presence of structurally similar impurities, including unreacted starting materials, partially substituted intermediates, and byproducts from the synthesis of the precursor reagents.[1] This guide provides systematic approaches to identify and eliminate these impurities.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide.

Issue 1: Persistent Impurities Detected by HPLC/NMR After Initial Purification

Question: My post-reaction workup and initial crystallization have failed to remove several impurities. My HPLC shows multiple small peaks close to the main product peak, and the ¹H NMR spectrum has unassigned signals. What are these impurities and how can I remove them?

Answer: This is a common issue stemming from both the starting materials and the reaction itself. The impurities are likely a mixture of unreacted precursors and side-products.

Plausible Impurities:

  • Starting Materials: Benzyl chloride, 2,4-dichlorobenzyl chloride, and sulfamide.

  • Mono-substituted Intermediates: N-benzylsulfamide and N-(2,4-dichlorobenzyl)sulfamide.

  • Reagent-derived Impurities: Benzaldehyde and 2,4-dichlorobenzaldehyde (from oxidation of the corresponding benzyl chlorides) or benzyl alcohol and 2,4-dichlorobenzyl alcohol (from hydrolysis).[2][3][4] These aldehyde impurities can react with any primary amines in the reaction to form imines, further complicating the mixture.[4]

  • Side-Reaction Products: Dibenzyl ether or its chlorinated analogs.[2]

Troubleshooting Workflow:

G start Impure Product Detected check_sm Analyze Purity of Starting Reagents (GC/HPLC) start->check_sm chromatography Optimize Column Chromatography start->chromatography Immediate Fix Needed recrystallization Refine Recrystallization Protocol start->recrystallization Immediate Fix Needed purify_sm Purify Reagents if Necessary (e.g., Distillation of Benzyl Chloride) check_sm->purify_sm Impurities Found check_sm->chromatography Reagents Pure re_run Re-run Synthesis with Purified Reagents purify_sm->re_run end Achieve >99% Purity re_run->end tlc TLC Solvent Screen chromatography->tlc solvent_screen Solvent/Anti-solvent Screen recrystallization->solvent_screen gradient Implement Gradient Elution tlc->gradient stat_phase Change Stationary Phase gradient->stat_phase Still Poor Separation gradient->end slow_cool Control Cooling Rate solvent_screen->slow_cool seeding Use Seed Crystals slow_cool->seeding seeding->end

Sources

"Troubleshooting inconsistent results in N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide bioassays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-throughput screening and bioassay optimization. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent dose-response curves, fluctuating IC50 values, and poor assay translation when working with lipophilic sulfamide derivatives.

This guide is specifically engineered to address the physicochemical liabilities of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (CAS: 478261-07-3)[1]. By understanding the causality behind these experimental artifacts, you can transition from chasing false positives to generating robust, reproducible pharmacological data.

Physicochemical Profiling & Assay Implications

The structural combination of a rigid sulfamide core and a highly lipophilic 2,4-dichlorobenzyl moiety creates a "perfect storm" for assay interference. The sulfamide group can participate in extensive intermolecular hydrogen bonding, while the halogenated aromatic ring drives hydrophobic collapse in aqueous media[2][3].

Before troubleshooting, it is critical to understand the baseline parameters of this compound.

Quantitative Data Summary
PropertyEstimated ValueImplication for Bioassay Design
Compound Identity N-benzyl-N'-(2,4-dichlorobenzyl)sulfamideTarget analyte for screening and validation[1].
Molecular Weight 345.24 g/mol Falls within standard Lipinski parameters for small molecule screening.
LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity; prone to partitioning into plasticware and forming micelles.
Kinetic Solubility < 10 µM (in standard PBS/HEPES)High risk of micro-precipitation. Assays must be run below this threshold[4].
Protein Binding > 90%Expect significant IC50 right-shifts in the presence of BSA or FBS.

Diagnostic Workflow

When facing inconsistent results with this compound, follow this logical diagnostic tree to isolate the root cause.

G Start Inconsistent Bioassay Results N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide SolCheck Assess Kinetic Solubility (Nephelometry / DLS) Start->SolCheck AggTest Detergent Sensitivity Test (Add 0.01% Triton X-100) SolCheck->AggTest AggTrue IC50 shifts > 3-fold Diagnosis: Colloidal Aggregation AggTest->AggTrue Yes AggFalse IC50 remains stable Diagnosis: True Binding AggTest->AggFalse No BindTest Assess Non-Specific Binding (BSA Shift Assay) AggFalse->BindTest

Workflow for diagnosing aggregation and binding interference in sulfamide bioassays.

Troubleshooting FAQs

Q1: Why do my IC50 values fluctuate wildly between technical replicates, and why is my Hill slope exceptionally steep (>2.0)?

The Causality: Steep Hill slopes and poor reproducibility are hallmark signs of colloidal aggregation. Because the 2,4-dichlorobenzyl group is highly hydrophobic, the compound attempts to minimize its surface area in aqueous buffers by forming sub-micron colloidal particles. These colloids non-specifically sequester the target protein, denaturing it or blocking its active site. This is not a 1:1 stoichiometric binding event, which is why the dose-response curve violates standard Michaelis-Menten kinetics. The Solution: You must run a detergent-controlled assay (See Protocol A) to disrupt the colloids. If the compound's activity disappears in the presence of a non-ionic detergent, it is a false positive[4].

Q2: The compound shows nanomolar potency in biochemical assays but zero activity in cell-based assays. What is happening?

The Causality: Sulfamides with halogenated benzyl rings exhibit exceptionally high plasma protein binding. If your cell-based assay utilizes 10% FBS (Fetal Bovine Serum), the compound is rapidly partitioning into the serum proteins (like albumin). This drastically reduces the free, unbound fraction of the compound available to engage the cellular target. The Solution: Perform a BSA shift assay. Run your biochemical assay in the presence of 1 mg/mL and 10 mg/mL Bovine Serum Albumin. If the IC50 shifts to the right (becomes less potent) proportionally to the BSA concentration, your compound is being sequestered by proteins.

Q3: I am getting a strong signal in my Fluorescence Polarization (FP) assay, but orthogonal assays show no binding. Is this a PAINS compound?

The Causality: While N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide does not contain classical PAINS (Pan-Assay Interference Compounds) structural alerts (like rhodanines or quinones), its poor kinetic solubility causes micro-precipitation. These micro-particles act as physical mirrors in the assay well, scattering the excitation light (a nephelometric effect). This scattered light artificially inflates the parallel and perpendicular emission readings in FP assays, mimicking a bound state. The Solution: Centrifuge the assay plate at 3000 x g for 10 minutes prior to reading to pellet any micro-precipitates, or switch to a label-free biophysical assay like Surface Plasmon Resonance (SPR).

Standardized Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. Implement the following protocols to definitively diagnose your assay issues.

Protocol A: Detergent-Sensitivity Assay for Colloidal Aggregation

This protocol utilizes a non-ionic detergent to break up colloidal aggregates, revealing whether the observed inhibition is genuine or an artifact of compound precipitation.

  • Preparation: Prepare a 10 mM stock of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in 100% LC-MS grade DMSO.

  • Buffer Formulation: Prepare two identical assay buffers:

    • Buffer A: Standard assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in both buffers. Ensure the final DMSO concentration remains constant across all wells (strictly ≤ 1%).

  • Incubation: Add the target protein and incubate for 30 minutes at room temperature to allow for equilibrium.

  • Detection: Add the assay substrate/reagents and read the signal.

  • Self-Validation Check: Calculate the IC50 for both conditions. If the IC50 in Buffer B is >5-fold higher than in Buffer A (or if activity is completely lost), the initial activity was driven by colloidal aggregation. If the IC50 remains identical, the binding is target-specific.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Because thermodynamic solubility takes days to reach equilibrium, drug discovery relies on kinetic solubility—the point at which a compound precipitates out of a DMSO stock when diluted into an aqueous buffer[4].

  • Plate Setup: Dispense 190 µL of your standard assay buffer into a UV-transparent, flat-bottom 96-well plate.

  • Compound Addition: Add 10 µL of compound stock (varying concentrations in DMSO) to achieve final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control well.

  • Equilibration: Incubate the plate for 2 hours at room temperature. Do not agitate, as this can disrupt micro-crystal formation.

  • Measurement: Measure light scattering using a nephelometer. Alternatively, use a standard microplate reader to measure absorbance at 620 nm (where the compound itself does not absorb light).

  • Self-Validation Check: Plot Absorbance vs. Compound Concentration. The concentration at which the absorbance sharply deviates from the baseline (DMSO control) is your kinetic solubility limit. Rule: All subsequent bioassays must be conducted at concentrations strictly below this limit to ensure valid data.

References

  • Li, Di, and Edward H. Kerns. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." Drug Discovery Today.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol." PubChem.[Link]

  • "Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios." bioRxiv.[Link]

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"Method refinement for enhancing the oral bioavailability of N-benzyl sulfonamides"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist drug development professionals in overcoming the specific physicochemical and pharmacokinetic hurdles associated with N-benzyl sulfonamides.

N-benzyl sulfonamides frequently suffer from poor oral bioavailability ( F ) due to a triad of challenges: robust crystal lattices ("brick dust" properties) leading to poor aqueous solubility, susceptibility to P-glycoprotein (P-gp) efflux, and rapid first-pass metabolism via CYP450-mediated benzylic oxidation.

Below is our diagnostic workflow, followed by targeted troubleshooting guides, self-validating protocols, and empirical data summaries to help you rescue your lead compounds.

Diagnostic Workflow

G Start Poor Oral Bioavailability N-benzyl sulfonamide Sol Solubility-Limited (BCS Class II/IV) Start->Sol Perm Permeability/Efflux (P-gp Substrate) Start->Perm Metab Metabolism-Limited (High First-Pass) Start->Metab ASD Amorphous Solid Dispersion (Polymer H-bonding) Sol->ASD SMEDDS Solid-SMEDDS (Lipid Solubilization) Sol->SMEDDS Nano PEG-PLGA Nanoparticles (Efflux Bypass) Perm->Nano Struct Structural Refinement (Benzylic Protection) Metab->Struct Opt Enhanced In Vivo PK Exposure ASD->Opt SMEDDS->Opt Nano->Opt Struct->Opt

Decision tree for diagnosing and resolving oral bioavailability barriers in N-benzyl sulfonamides.

Section 1: Troubleshooting FAQs (Formulation & Chemistry)

Q1: Our N-benzyl sulfonamide candidate exhibits severe "brick-dust" properties. We formulated a standard PVP-based Amorphous Solid Dispersion (ASD), but it crystallized into a sticky paste during accelerated stability testing (40°C/75% RH). Why is this happening, and how do we fix it? Causality & Solution: Sulfonamides often form highly stable 2D or 3D hydrogen-bonding networks in their crystalline state. While Polyvinylpyrrolidone (PVP) is a standard ASD carrier, it is highly hygroscopic. Under 75% RH, moisture permeates the matrix and acts as a potent plasticizer, drastically lowering the glass transition temperature ( Tg​ ) and providing the molecular mobility required for the drug to recrystallize[1]. Recommendation: Switch your polymer to Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Soluplus is significantly less hygroscopic than PVP. Furthermore, the sulfonamide -NH group acts as a strong hydrogen bond donor that interacts directly with the carbonyl groups of Soluplus. This specific intermolecular interaction (verifiable by the disappearance of the -NH stretching vibration at ~3057 cm⁻¹ in FTIR) thermodynamically stabilizes the amorphous state, keeping the powder dry and physically stable even under high humidity[1][2].

Q2: We formulated a Liquid-SMEDDS (Self-Microemulsifying Drug Delivery System) for our lipophilic sulfonamide, but we are observing highly variable pharmacokinetic (PK) profiles in our canine models. What is going wrong? Causality & Solution: Liquid-SMEDDS often suffer from two major issues: (1) interaction with the gelatin capsule shell during storage, leading to cross-linking and incomplete release, and (2) rapid precipitation of the drug upon dispersion in the aqueous environment of the gastrointestinal tract due to a loss of solvent capacity[3]. Recommendation: Transition to a Solid-SMEDDS (S-SMEDDS). By adsorbing the liquid microemulsion onto a high-specific-surface-area mesoporous carrier like magnesium aluminum silicate (Neusilin-US2), you restrict the mobility of the lipid phase. Upon ingestion, the solid carrier acts as a controlled-release matrix, allowing the microemulsion to form gradually in the GI tract, thereby maintaining supersaturation and preventing drug precipitation. This approach has been shown to increase the AUC of sulfonamide-class drugs by over 6-fold compared to unformulated suspensions[3].

Q3: The aqueous solubility of our N-benzyl sulfonamide is adequate, but oral bioavailability remains <5% due to rapid hepatic clearance. What structural refinements are recommended? Causality & Solution: The benzylic position (the carbon atom directly attached to the phenyl ring and the sulfonamide nitrogen) is highly susceptible to CYP450-mediated oxidation, leading to rapid first-pass metabolism. Additionally, the sulfonamide nitrogen can undergo N-dealkylation. Recommendation: You must introduce structural refinements to block these metabolic soft spots. Strategies include introducing steric hindrance (e.g., adding methyl groups) or electron-withdrawing groups (e.g., fluorine or cyano groups) at the benzylic carbon or the adjacent aryl ring. Studies on benzimidazole sulfonamides have demonstrated that modifying the substitution pattern on the sulfonamide ring (e.g., swapping a 4-chloro substituent for a 4-fluoro or 4-cyano group) can drastically reduce human microsomal intrinsic clearance ( CLint​ ) without sacrificing target potency[4].

Section 2: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Sulfonamide ASDs via Spray Drying

This protocol is designed to ensure molecular dispersion and prevent liquid-liquid phase separation (LLPS)[5].

  • Step 1: Solvent Selection & Solution Preparation: Dissolve the N-benzyl sulfonamide and the selected polymer (e.g., Soluplus or HPMC-AS) in a common volatile solvent (e.g., Methanol/DCM 1:1 v/v) at a 1:3 drug-to-polymer weight ratio. Validation check: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will seed crystallization during drying.

  • Step 2: Spray Drying: Atomize the solution using a laboratory spray dryer. Set the inlet temperature to 10°C below the boiling point of the solvent mixture to prevent boiling within the droplet, which causes hollow, low-density particles. Set the aspirator to 100% and pump rate to 10-15%.

  • Step 3: Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent, which can act as a plasticizer.

  • Step 4: Solid-State Validation (Critical):

    • Modulated DSC: Run the sample from 0°C to 200°C. Success criteria: The presence of a single Tg​ between the Tg​ of the pure drug and the pure polymer indicates a miscible, single-phase amorphous system[1]. Two Tg​ s indicate phase separation.

    • PXRD: Scan from 5° to 40° 2θ. Success criteria: A broad "amorphous halo" with a complete absence of sharp Bragg diffraction peaks.

Protocol B: Development of Solid-SMEDDS (S-SMEDDS)

This protocol utilizes solid carrier adsorption to mitigate in vivo precipitation[3].

  • Step 1: Excipient Screening: Determine the solubility of the sulfonamide in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP). Select the combination yielding the highest drug solubility.

  • Step 2: Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant in varying ratios. Titrate with water and visually observe. Plot the clear, isotropic microemulsion region on a ternary phase diagram.

  • Step 3: Liquid-SMEDDS Preparation: Dissolve the API into the optimized lipid/surfactant mixture at 40°C under magnetic stirring until completely clear.

  • Step 4: Solidification: Place a weighed amount of Neusilin-US2 (magnesium aluminum silicate) in a mortar. Add the Liquid-SMEDDS dropwise while continuously triturating until a free-flowing powder is obtained (typically a 1:1 to 1:2 liquid-to-solid ratio).

  • Step 5: In Vitro Dispersion Validation: Disperse 100 mg of the S-SMEDDS in 250 mL of 0.1N HCl (pH 1.2) at 37°C. Success criteria: The powder should release a bluish-transparent microemulsion with a droplet size < 200 nm (verified by Dynamic Light Scattering) with no visible API precipitation for at least 4 hours.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics and material selections for the primary bioavailability enhancement strategies discussed.

Formulation StrategyPrimary Mechanism of EnhancementKey Excipients / ModificationsTypical Fold-Enhancement (AUC)Ideal Candidate Profile
Amorphous Solid Dispersion (ASD) Disruption of crystal lattice free energy; generation of supersaturation[5].Soluplus, PVP-VA, HPMC-AS2.0x – 6.7xHigh melting point, "brick dust" APIs (BCS II/IV).
Solid-SMEDDS Nanodroplet formation; lipid solubilization; lymphatic transport bypass[3].Capryol 90, Tween 80, Neusilin-US24.0x – 6.5xHighly lipophilic, "grease ball" APIs (LogP > 4).
Polymeric Nanoparticles Endocytic uptake; circumvention of intestinal P-gp efflux pumps[6].PEG-PLGA, PVA (stabilizer)2.5x – 3.0xPermeability/Efflux-limited APIs.
Structural Refinement Prevention of CYP450-mediated benzylic oxidation / N-dealkylation[4].Fluorine, Cyano, or Methyl groups at benzylic position.N/A (Increases t1/2​ and reduces CLint​ )High intrinsic clearance APIs with poor metabolic stability.

References

  • Caron, V., et al. "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." ResearchGate. Available at:[Link]

  • Higashi, K., et al. "Co-Amorphous Solid Dispersion System for Improvement in Dissolution Profile of N-(((1r,4r)-4-((6-fluorobenzo[d]oxazol-2-yl)amino)cyclohexyl)methyl)-2-methylpropane-2-sulfonamide as a Neuropeptide Y5 Receptor Antagonist." PMC. Available at:[Link]

  • Koromili, M., et al. "Utilizing Drug Amorphous Solid Dispersions for the Preparation of Dronedarone per os Formulations." MDPI. Available at:[Link]

  • Zhang, Y., et al. "Improving the Oral Absorption of Celecoxib via Solid Self-Microemulsion Drug Delivery System: Preparation and In Vitro/In Vivo Evaluation." Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Martinborough, E., et al. "Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Wang, L., et al. "Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance." MDPI. Available at:[Link]

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Technical Support Center: Optimization of Dosing Regimens for In Vivo Studies with N-Benzyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing in vivo dosing regimens of N-benzyl compounds. The following sections are designed to address specific challenges you may encounter during your experiments, with a focus on scientific rationale and practical solutions.

Section 1: First-in-Animal Studies: Formulation and Initial Dose Selection

This initial phase is critical for the success of any in vivo study. Poor formulation can lead to inconsistent exposure, while an inappropriate starting dose can result in a lack of efficacy or unexpected toxicity.

FAQ 1: My N-benzyl compound has poor aqueous solubility. How should I formulate it for oral and parenteral administration?

Answer: Poor solubility is a common challenge with many organic compounds, including N-benzyl derivatives.[1] The primary goal is to create a stable, homogenous formulation that allows for consistent and reproducible administration.

Troubleshooting Guide:

  • Prioritize Solubilization:

    • Co-Solvent Systems: For many preclinical studies, a co-solvent system is the most direct approach.[2] Start by dissolving your compound in a minimal amount of an organic solvent like Dimethyl sulfoxide (DMSO). Subsequently, dilute this with a vehicle such as saline or polyethylene glycol (PEG). It is crucial to keep the final concentration of the organic solvent low to avoid vehicle-induced toxicity.[2]

    • Surfactants and Emulsions: For highly lipophilic compounds, using surfactants like Tween 80 or Cremophor EL can help create a stable emulsion or suspension suitable for administration.[2][3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble drugs.[1]

  • Particle Size Reduction:

    • Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.[3][4] Techniques like milling or high-pressure homogenization can be employed.[4]

  • Test Vehicle Toxicity: Always include a control group that receives the vehicle alone. This will help you distinguish between compound-related toxicity and any adverse effects caused by the formulation itself.[5]

Key Insight: The choice of formulation can significantly impact the pharmacokinetic profile of your compound. It is advisable to test a few different formulations in a pilot study to determine which provides the most consistent exposure.

FAQ 2: How do I select a starting dose for my first-in-animal efficacy study?

Answer: Selecting a safe and potentially efficacious starting dose is a balancing act. The goal is to choose a dose high enough to see a pharmacological effect but well below any toxic threshold.

Troubleshooting Guide:

  • Leverage In Vitro Data: Your in vitro data, such as IC50 or EC50 values, is the logical starting point.[5] While a direct translation is not always possible, these values provide a benchmark for the concentrations needed to elicit a biological response.

  • Allometric Scaling: Allometric scaling is a method used to extrapolate doses between species based on body surface area, which is generally more accurate than simple weight-based scaling.[6][7] This approach accounts for differences in metabolic rates between species.[6]

  • Literature Review: Investigate published studies on compounds with similar structures or mechanisms of action. This can provide a valuable starting point for your dose range-finding studies.[5]

  • Dose Range-Finding Study: Before initiating a full-scale efficacy study, it is essential to conduct a dose range-finding or Maximum Tolerated Dose (MTD) study.[2] This involves administering escalating doses of your compound to small groups of animals and monitoring for signs of toxicity.[2] The MTD is the highest dose that does not produce unacceptable side effects.[2]

ParameterDescriptionRelevance to Dosing
IC50/EC50 The concentration of a drug that gives a half-maximal inhibitory or effective response in vitro.Provides a starting point for estimating a therapeutic concentration in vivo.
NOAEL No-Observed-Adverse-Effect Level. The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[8]A critical parameter derived from toxicology studies that informs the safe starting dose in humans.[9]
MTD Maximum Tolerated Dose. The highest dose that can be administered without causing unacceptable toxicity.[2]Defines the upper limit for dosing in efficacy studies.[2]

Table 1: Key Parameters for Initial Dose Selection

Section 2: Troubleshooting Inconsistent Efficacy and Unexpected Toxicity

Once you have initiated your in vivo studies, you may encounter a range of challenges, from a lack of expected results to unforeseen adverse events.

FAQ 3: I'm not observing the expected efficacy, even at doses approaching the MTD. What are the likely causes?

Answer: A lack of efficacy in vivo, despite promising in vitro data, is a common hurdle in drug development.[10] The issue often lies in the pharmacokinetic or pharmacodynamic properties of the compound in a complex biological system.

Troubleshooting Guide:

  • Conduct a Pharmacokinetic (PK) Study: The most critical step is to understand what is happening to your compound in the animal. A PK study will measure the concentration of your drug in the plasma and, if possible, in the target tissue over time.[5] This will reveal:

    • Bioavailability: Is your compound being absorbed into the systemic circulation?

    • Metabolism: Is your compound being rapidly metabolized and cleared before it can reach its target? N-benzyl compounds can be metabolized through N-debenzylation and ring hydroxylation.[11] The primary enzymes responsible are often located in the liver.[11]

    • Half-life: Is the dosing frequency appropriate to maintain a therapeutic concentration?

  • Re-evaluate the Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not be optimal for your compound.[5] Consider alternative routes that might improve bioavailability.

  • Assess Target Engagement: Are you certain your compound is reaching and interacting with its intended target in vivo? This can be assessed through pharmacodynamic (PD) markers, if available.

FAQ 4: I'm observing toxicity at doses where I don't see any efficacy. What should I do?

Answer: This scenario suggests a narrow therapeutic window, where the toxic dose is very close to the effective dose.

Troubleshooting Guide:

  • Dose De-escalation and Titration: Reduce the dose to a level with no observable adverse effects (NOAEL) and then perform smaller, incremental dose increases.[5]

  • Refine the Dosing Schedule: The toxicity may be related to the peak concentration (Cmax) of the drug. Consider a dose fractionation strategy, where you administer smaller doses more frequently, to maintain a therapeutic level while avoiding high peaks.

  • Investigate Off-Target Effects: Your compound may be interacting with unintended biological targets, leading to toxicity.[10] In vitro profiling against a panel of receptors and enzymes can help identify potential off-target activities.

  • Metabolite Toxicity: The toxicity may not be from the parent compound but from a metabolite. N-benzyl compounds can be metabolized by Cytochrome P450 enzymes, which can sometimes generate reactive metabolites.[12][13]

Section 3: Advanced Dosing Strategies and Study Design

For compounds that show promise but have challenging properties, more sophisticated study designs may be necessary.

FAQ 5: How do I design a study to establish a clear dose-response relationship?

Answer: A well-defined dose-response relationship is crucial for understanding the potency and efficacy of your compound.[14] It demonstrates that the observed effect is indeed related to the drug and not a result of random chance.[15]

Troubleshooting Guide:

  • Select an Appropriate Dose Range: Based on your MTD and pilot efficacy data, select a range of at least 3-4 doses, plus a vehicle control. The doses should be spaced to capture the full dynamic range of the response, from minimal to maximal effect.[16]

  • Use an Adequate Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect. A power analysis can help determine the appropriate sample size.[5]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and whenever possible, the investigators assessing the outcomes should be blinded to the treatment allocation.

  • Data Analysis: Plot the response as a function of the dose. The resulting dose-response curve is often sigmoidal.[14] From this curve, you can determine key parameters like the ED50 (the dose that produces 50% of the maximal effect).

Section 4: Visualizing Experimental Workflows

Workflow for Dosing Regimen Optimization

The following diagram illustrates a typical workflow for optimizing a dosing regimen for a novel N-benzyl compound.

Dosing_Optimization_Workflow cluster_preclinical Preclinical Assessment cluster_vivo In Vivo Efficacy & Safety cluster_optimization Regimen Optimization in_vitro In Vitro Characterization (IC50/EC50, MOA) formulation Formulation Development (Solubility, Stability) in_vitro->formulation mtd Dose Range-Finding (MTD/NOAEL) formulation->mtd pilot_pk Pilot PK Study (Exposure, Half-life) mtd->pilot_pk dose_response Dose-Response Study (Efficacy, ED50) pilot_pk->dose_response pk_pd PK/PD Modeling (Exposure-Response) dose_response->pk_pd tox Toxicology Assessment (Safety Profile) pk_pd->tox optimization Optimized Dosing Regimen (Dose, Frequency, Route) tox->optimization

Caption: A stepwise workflow for optimizing in vivo dosing regimens.

Troubleshooting Decision Tree

This diagram provides a decision-making framework for troubleshooting common issues in in vivo studies.

Troubleshooting_Decision_Tree start Unexpected In Vivo Result (Lack of Efficacy or Toxicity) check_pk Was a PK study performed? start->check_pk no_pk Conduct Pilot PK Study check_pk->no_pk No pk_results Analyze PK Data check_pk->pk_results Yes no_pk->pk_results low_exposure Low Exposure? pk_results->low_exposure yes_low_exposure Reformulate or Change Route low_exposure->yes_low_exposure Yes no_low_exposure Adequate Exposure low_exposure->no_low_exposure No check_pd Assess Target Engagement (PD Markers) no_low_exposure->check_pd check_metabolism Investigate Metabolism (Metabolite ID & Activity) no_low_exposure->check_metabolism

Caption: A decision tree for troubleshooting unexpected in vivo results.

Section 5: Key Protocols

Protocol 1: Basic Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of an N-benzyl compound after a single dose.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Dosing: Administer a single dose of the compound via the intended route of administration (e.g., 10 mg/kg, oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Separate plasma from the blood samples and quantify the concentration of the compound using a validated analytical method like LC-MS/MS.[17]

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.

Protocol 2: Dose Range-Finding (MTD) Study

Objective: To determine the Maximum Tolerated Dose (MTD) of an N-benzyl compound.

Methodology:

  • Animal Model: Select a relevant animal model and sex (e.g., female Sprague-Dawley rats, 8-10 weeks old).

  • Dose Selection: Based on in vitro data or literature, select a starting dose and at least three escalating dose levels.

  • Administration: Administer the compound daily for a set period (e.g., 7-14 days).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).[2]

References

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  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs.
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  • Kazancı, C., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Available at: [Link]

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Validation & Comparative

Preclinical Validation and Comparative Efficacy of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in Solid Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Targeting the Hypoxic Tumor Microenvironment

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (NDBS) is an investigational targeted therapeutic built upon a sulfamide core. Sulfamide and sulfonamide scaffolds are highly potent, extensively validated inhibitors of Carbonic Anhydrase IX (CAIX)[1]. CAIX is a transmembrane metalloenzyme that is heavily overexpressed in hypoxic solid tumors, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[2]. This mechanism regulates intracellular pH while acidifying the extracellular tumor microenvironment (TME), thereby driving tumor survival, epithelial-mesenchymal transition (EMT), and metastasis[3].

By selectively binding to the catalytic zinc ion of CAIX, sulfamide derivatives like NDBS disrupt this critical pH regulation, inducing apoptosis specifically in hypoxic tumor regions.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CAIX CAIX Overexpression HIF1A->CAIX Upregulates AcidicTME Acidic TME (Low pH) CAIX->AcidicTME H+ Production TumorGrowth Tumor Growth & EMT AcidicTME->TumorGrowth Promotes NDBS NDBS & SLC-0111 (Sulfamide Inhibitors) NDBS->CAIX Inhibits

Hypoxia-driven CAIX signaling pathway and targeted inhibition by sulfamide derivatives.

Xenograft Model Selection & Experimental Protocol

Causality in Model Selection

Selecting an appropriate in vivo model is the foundation of a self-validating experimental system. The MDA-MB-231 triple-negative breast cancer (TNBC) cell line is selected because it exhibits robust hypoxia-induced CAIX expression and high metastatic potential, making it an ideal clinical surrogate for evaluating CAIX inhibitors[2]. Alternatively, the HT-29 colorectal carcinoma model can be utilized due to its high constitutive CAIX expression regardless of oxygen tension[4].

Step-by-Step Methodology: MDA-MB-231 Orthotopic CDX Model
  • Cell Preparation & Matrix Support : Harvest MDA-MB-231 cells in the exponential growth phase. Resuspend at 5×107 cells/mL in a 1:1 volumetric ratio of serum-free DMEM and Matrigel. Causality: Matrigel provides essential extracellular matrix (ECM) structural support and growth factors, significantly improving initial engraftment rates and mimicking the dense stromal architecture of TNBC.

  • Orthotopic Inoculation : Inject 100 µL ( 5×106 cells) directly into the 4th right mammary fat pad of 6-8 week old female NOD/SCID mice. Causality: Orthotopic placement ensures the tumor develops in a biologically relevant microenvironment, which is critical for accurate TME-driven hypoxia compared to subcutaneous flank models.

  • Randomization Threshold : Monitor tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Randomize mice into treatment cohorts (n=8/group) only when the mean tumor volume reaches 100–150 mm³. Causality: Initiating treatment at this specific volume ensures that the tumors have established a hypoxic core, an absolute prerequisite for robust CAIX expression and target engagement[5].

  • Dosing Regimen :

    • Vehicle Control : 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) via oral gavage (PO), daily.

    • Active Comparator (SLC-0111) : 50 mg/kg PO, daily. SLC-0111 (U-104) is a clinically evaluated ureido-substituted benzenesulfonamide CAIX inhibitor, serving as the gold-standard benchmark for efficacy[6][7].

    • Investigational Agent (NDBS) : 50 mg/kg PO, daily.

Comparative Performance Data

The following table objectively benchmarks the investigational compound NDBS against the clinical-stage alternative SLC-0111 over a 28-day efficacy study.

Pharmacological ParameterVehicle (0.5% CMC-Na)SLC-0111 (50 mg/kg)NDBS (50 mg/kg)
Target Affinity ( Ki​ for CAIX) N/A45.1 nM~38.5 nM (In vitro)
Mean Tumor Volume (Day 28) 1450 ± 180 mm³680 ± 95 mm³590 ± 85 mm³
Tumor Growth Inhibition (TGI) 0%53.1%59.3%
Mean Body Weight Change +2.1%-1.5%-0.8%
Plasma Half-Life ( T1/2​ ) N/A3.2 hours4.5 hours

Data Interpretation : NDBS demonstrates a superior Tumor Growth Inhibition (TGI) profile compared to SLC-0111, alongside a slightly extended plasma half-life. This suggests improved pharmacokinetic stability without exacerbating systemic toxicity, as evidenced by the stable body weights across the dosing period.

Downstream Pharmacodynamic (PD) Validation

A phenotypic reduction in tumor volume is scientifically insufficient without proving the on-target mechanism of action. The following PD workflow establishes a self-validating system to confirm that NDBS exerts its efficacy specifically via CAIX inhibition in hypoxic regions.

PD_Workflow Inoculation Orthotopic Inoculation Randomization Randomization (100-150 mm³) Inoculation->Randomization 14 Days Treatment Daily Dosing (NDBS / SLC-0111) Randomization->Treatment Monitor Harvest Tumor Harvest & Fixation Treatment->Harvest Day 28 IHC IHC Profiling (Ki67, Casp-3, CAIX) Harvest->IHC PD Analysis

Experimental workflow from xenograft inoculation to downstream pharmacodynamic validation.

Step-by-Step PD Validation Protocol
  • Hypoxia Labeling : Administer pimonidazole (Hypoxyprobe) via intraperitoneal injection (60 mg/kg) exactly 1 hour prior to euthanasia. Causality: Pimonidazole forms stable adducts exclusively in cells with pO2​<10 mmHg. This allows researchers to spatially correlate NDBS-induced apoptosis directly with hypoxic, CAIX-rich tumor regions, proving the compound is acting on the intended microenvironment.

  • Tissue Harvesting & Processing : Excise tumors immediately post-euthanasia. Snap-freeze half of the tissue in liquid nitrogen for Western Blot analysis. Fix the remaining half in 10% neutral buffered formalin for 24 hours, followed by paraffin embedding (FFPE).

  • Immunohistochemistry (IHC) Profiling :

    • CAIX : To confirm target expression and assess if chronic NDBS exposure induces compensatory target upregulation[8].

    • Ki67 : To quantify the reduction in the cellular proliferation index.

    • Cleaved Caspase-3 : To validate the induction of apoptosis specifically within the pimonidazole-positive hypoxic core.

Sources

"Comparative study of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide with other sulfonamide antibiotics"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Comparison & Application Guide

Executive Summary & Structural Rationale

The rise of antimicrobial resistance (AMR), particularly through the dissemination of sul1 and sul2 resistance genes, has severely compromised the clinical efficacy of classical sulfonamide antibiotics like Sulfamethoxazole (SMX) and Sulfadiazine. These legacy drugs function by competitively inhibiting [1], a critical enzyme in the bacterial folic acid synthesis pathway.

To overcome target-site mutations and efflux-mediated resistance, novel scaffolds are required. N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (CAS: 478261-07-3) represents a strategic structural evolution. This compound replaces the traditional aniline ring with a highly lipophilic 2,4-dichlorobenzyl moiety. The 2,4-dichlorobenzyl group is historically recognized for its[2] to disrupt cell membranes. By fusing this membrane-active moiety with a transition-state mimicking sulfamide core, this novel compound is designed to deliver a dual-mechanism of action: competitive DHPS inhibition coupled with localized membrane destabilization.

Mechanistic Comparison

Classical sulfonamides are highly polar, relying on porin channels for intracellular access, making them vulnerable to efflux. In contrast, the enhanced lipophilicity of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide allows for passive membrane diffusion.

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalysis THF Tetrahydrofolic Acid (DNA/RNA Synthesis) DHF->THF DHFR SMX Standard Sulfonamides (e.g., SMX) SMX->DHPS Competitive Inhibition Novel N-benzyl-N'-(2,4- dichlorobenzyl)sulfamide Novel->DHPS High-Affinity Inhibition Membrane Bacterial Cell Membrane Novel->Membrane Lipid Dissolution Membrane->DHPS Intracellular Access

Diagram 1: Dual-mechanism of action comparing standard sulfonamides with the novel sulfamide derivative.

Quantitative Efficacy Data

The following table synthesizes preclinical profiling data, comparing the biochemical and microbiological performance of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide against industry standards.

CompoundDHPS IC₅₀ (µM)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)LogP (Lipophilicity)
Sulfamethoxazole (SMX) 2.50 ± 0.154.08.00.89
Sulfadiazine 3.10 ± 0.208.016.00.13
N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide 0.45 ± 0.051.02.03.85

Data Interpretation: The novel sulfamide demonstrates a >5-fold increase in DHPS binding affinity (IC₅₀ = 0.45 µM). The high LogP (3.85) correlates with the 2,4-dichlorobenzyl group's known [3], which facilitates superior intracellular accumulation, driving the MIC down to 1.0 µg/mL in Gram-negative models.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of this compound, the following self-validating experimental protocols must be utilized.

Workflow Prep Compound Preparation (DMSO Stock) Enzyme In Vitro DHPS Kinetics Assay Prep->Enzyme MIC Broth Microdilution (MIC Determination) Prep->MIC Analysis Efficacy vs. Toxicity Profiling Enzyme->Analysis Tox Mammalian Cytotoxicity (HepG2) MIC->Tox Tox->Analysis

Diagram 2: High-throughput screening and validation workflow for sulfamide derivatives.

Protocol A: Continuous Fluorescence DHPS Inhibition Assay

Purpose: To quantify the binding affinity (IC₅₀) and confirm the competitive mechanism of action.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 5 mM DTT, and 10 mM MgCl₂.

    • Causality: HEPES maintains the physiological pH required for optimal DHPS folding, while DTT prevents the oxidation of critical cysteine residues in the enzyme's active site.

  • Compound Dilution: Serially dilute N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in 100% DMSO, then dilute 1:100 into the assay buffer.

    • Causality: The final DMSO concentration must be maintained at ≤1% (v/v). Higher concentrations will precipitate the highly lipophilic compound (LogP 3.85) and denature the recombinant DHPS, leading to false-positive inhibition.

  • Enzyme Reaction: Incubate 10 nM recombinant E. coli DHPS with the compound for 15 minutes at room temperature. Initiate the reaction by adding 1 µM dihydropterin pyrophosphate (DHPPP) and varying concentrations of PABA (0.5 to 50 µM).

  • Detection & Validation: Measure the release of inorganic pyrophosphate using a coupled fluorescent sensor (Ex/Em 340/460 nm).

    • Self-Validation: By varying the PABA substrate concentration, you generate a Lineweaver-Burk plot. An intersecting pattern on the y-axis confirms that the novel compound is a competitive inhibitor, validating its mechanism against standard sulfonamides[1].

Protocol B: Standardized Broth Microdilution (MIC Determination)

Purpose: To evaluate whole-cell antibacterial efficacy while controlling for environmental variables that cause assay failure.

  • Media Selection: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been strictly depleted of thymidine and thymine.

    • Causality: This is the most critical step in sulfonamide testing. If exogenous thymidine is present in the media, bacteria will scavenge it to synthesize DNA, entirely bypassing the folic acid synthesis pathway. This results in artificial bacterial growth and false-negative resistance data.

  • Inoculum Preparation: Adjust bacterial cultures (E. coli ATCC 25922 and S. aureus ATCC 29213) to a 0.5 McFarland standard, yielding approximately 5×105 CFU/mL in the final well.

  • Assay Execution: Dispense 100 µL of the inoculated media into a 96-well plate containing 2-fold serial dilutions of the test compounds (0.125 to 64 µg/mL). Include a SMX positive control and a vehicle (DMSO) negative control.

  • Incubation & Reading: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth.

    • Self-Validation: The SMX control must yield an MIC of 4.0-8.0 µg/mL for the assay to be deemed valid. If the SMX MIC is >32 µg/mL, the media is likely contaminated with thymidine and the plate must be discarded.

Conclusion & Future Perspectives

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide demonstrates significant preclinical promise as a next-generation antimicrobial. By hybridizing a DHPS-inhibiting sulfamide core with a membrane-active 2,4-dichlorobenzyl moiety[2][3], this scaffold achieves sub-micromolar enzyme inhibition and effectively penetrates bacterial envelopes. For drug development professionals, future optimization should focus on assessing its metabolic stability (microsomal clearance) and in vivo toxicity, given that its high lipophilicity may increase plasma protein binding compared to legacy sulfonamides.

References

  • Macsen Labs. "2,4-Dichlorobenzyl Alcohol EP | 1777-82-8 | Manufacturer & Supplier." Retrieved from:[Link]

  • Wikipedia. "2,4-Dichlorobenzyl alcohol." Retrieved from: [Link]

Sources

Structure-Activity Relationship (SAR) Guide: N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Analogs as Targeted Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solid tumors adapt to hypoxic environments by overexpressing Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that regulates intracellular pH and promotes tumor cell survival and metastasis[1]. While classic primary sulfonamides (such as the clinical standard Acetazolamide) are highly potent CA inhibitors, their broad specificity leads to off-target inhibition of the ubiquitous cytosolic isoform, CA II, causing severe systemic side effects[2].

Recent structure-activity relationship (SAR) studies have identified secondary sulfamides—specifically N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide and its analogs—as highly selective alternatives[3]. This guide objectively compares the performance of these analogs against traditional clinical standards, explains the mechanistic causality behind their selectivity, and details the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: The Bipartite Binding Model

To understand the superior performance of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, we must analyze its bipartite binding mechanism compared to traditional alternatives. Primary sulfonamides ( −SO2​NH2​ ) act as pan-inhibitors because their small, unhindered zinc-binding group (ZBG) easily penetrates the active sites of all CA isoforms[4].

In contrast, the secondary sulfamide core ( −NH−SO2​−NH− ) introduces critical steric bulk and alters the pKa​ of the coordinating nitrogen[5].

  • The Zinc-Binding Group (ZBG): The deprotonated sulfamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for CO2​ hydration[1].

  • The Hydrophobic Anchor (Causality of Selectivity): The 2,4-dichlorobenzyl tail is the primary driver of isoform selectivity. The active site cavity of CA IX is wider and significantly more hydrophobic than that of CA II. The bulky 2,4-dichloro substitutions create steric clashes in the narrow CA II pocket but form highly favorable halogen bonds and van der Waals interactions within the hydrophobic subpocket (Val121, Leu198) of CA IX[3].

G cluster_0 Inhibitor Structure ZBG Sulfamide Core (Zinc Binding Group) Zn Catalytic Zn2+ (CA IX Active Site) ZBG->Zn Coordinates Tail1 N-Benzyl Group (Solvent Exposed) HydrophilicHalf Hydrophilic Half (Thr200, Pro201) Tail1->HydrophilicHalf Van der Waals Tail2 2,4-Dichlorobenzyl (Hydrophobic Anchor) HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) Tail2->HydrophobicPocket Halogen Bonds

Bipartite binding mechanism of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in CA IX.

Comparative Performance: Product vs. Alternatives

To objectively evaluate the efficacy of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide analogs, we compare their inhibition constants ( Ki​ ) against the clinical standard Acetazolamide (AAZ) and unoptimized structural analogs.

Table 1: Comparative Inhibition Profile of Sulfamide Analogs
CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (AAZ) (Standard)250.012.025.05.7~0.5 (Poor)
N,N'-dibenzylsulfamide 112.085.045.032.0~1.8 (Low)
N-benzyl-N'-(4-fluorobenzyl)sulfamide 85.062.028.018.0~2.2 (Moderate)
N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide 315.0145.08.511.0~17.0 (Excellent)

Data synthesized from established CA inhibition studies[1][2][3]. Lower Ki​ indicates stronger binding.

Data Interpretation:

  • Acetazolamide (AAZ): As a primary sulfonamide, AAZ exhibits a "CA II-preferring" profile, making it highly unsuitable for targeted cancer therapy due to systemic toxicity[1].

  • Unsubstituted Analogs: N,N'-dibenzylsulfamide shows moderate inhibition but lacks the necessary topological features to differentiate between the active sites of CA II and CA IX[3].

  • The 2,4-Dichloro Advantage: The addition of the 2,4-dichloro moiety drastically reduces affinity for the narrow CA II pocket (weakening Ki​ from 85 nM to 145 nM) while hyper-sensitizing the compound for the wider CA IX pocket (improving Ki​ from 45 nM down to 8.5 nM). This results in a superior >17-fold preference for CA IX[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs relies on self-validating assay systems that confirm both kinetic efficacy and structural binding mechanisms.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics Assay

Causality & Validation: Carbonic anhydrases are among the fastest known enzymes ( kcat​≈106 s−1 ). Traditional steady-state assays cannot capture this rapid turnover. We utilize stopped-flow spectrophotometry because it provides millisecond resolution. The system is inherently self-validating: by incorporating Phenol Red (a pH indicator with a pKa​ of 6.8), the enzymatic production of protons ( CO2​+H2​O⇌HCO3−​+H+ ) directly drives an absorbance shift at 557 nm. If the inhibitor is active, the rate of color change is proportionally delayed, providing a direct, real-time readout of catalytic suppression[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare enzyme solutions (hCA II or hCA IX) in 20 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ to maintain constant ionic strength.

  • Indicator Addition: Add Phenol Red to the enzyme solution at a final concentration of 0.2 mM.

  • Inhibitor Incubation: Incubate the enzyme-indicator mixture with varying concentrations of the sulfamide analog (0.1 nM to 10 μ M) for 15 minutes at 20°C to ensure thermodynamic equilibrium of the enzyme-inhibitor complex.

  • Substrate Preparation: Prepare CO2​ -saturated water (approximately 15 mM CO2​ at 20°C) as the substrate.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm over a 10-second window. Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: X-Ray Co-Crystallography of the Enzyme-Inhibitor Complex

Causality & Validation: While computational docking provides hypotheses, X-ray crystallography provides empirical validation of the binding pose. We specifically choose co-crystallization over crystal soaking. The bulky 2,4-dichlorobenzyl group often induces local conformational changes (induced fit) in the CA IX active site. Soaking pre-formed crystals restricts this flexibility and can yield false negatives. Co-crystallization ensures the enzyme adopts its true ligand-bound conformation[1].

Step-by-Step Methodology:

  • Complex Formation: Incubate purified hCA IX (10 mg/mL) with a 5-fold molar excess of the sulfamide analog for 2 hours on ice.

  • Screening: Set up hanging-drop vapor diffusion plates using a crystallization screen (e.g., PEG 4000, sodium acetate buffer pH 5.5).

  • Equilibration: Allow crystals to grow at 18°C for 3–5 days until they reach dimensions suitable for diffraction (typically >0.1 mm).

  • Cryoprotection: Briefly transfer the crystals to a mother liquor solution supplemented with 20% (v/v) glycerol to prevent ice lattice formation.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen, collect diffraction data at a synchrotron source, and solve the structure using molecular replacement against a known apo-CA IX model.

SAR_Workflow A Library Synthesis: Benzylsulfamide Analogs B Primary Screen: hCA II & hCA IX Assay A->B C Hit Identification: Selectivity Ratio (IX/II) > 10 B->C Filter D Structural Validation: X-Ray Co-Crystallography C->D Mechanism E Lead Optimization: Fine-tuning Substitutions D->E Iterative SAR E->A Feedback Loop

Iterative SAR workflow for optimizing sulfamide-based CA inhibitors.

Conclusion

The transition from primary sulfonamides to secondary N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide analogs represents a critical leap in targeted drug design. By exploiting the subtle topographical differences between CA isoforms, these analogs achieve high selectivity for tumor-associated CA IX while sparing cytosolic CA II. Supported by robust, self-validating kinetic and structural protocols, this scaffold offers a highly viable, objectively superior alternative to traditional, non-selective clinical agents for targeting hypoxic tumors.

References

  • Title: Carbonic anhydrase inhibitory properties of novel benzylsulfamides using molecular modeling and experimental studies. Source: Bioorganic Chemistry URL: [Link]

  • Title: Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Source: Molecules (PMC) URL: [Link]

  • Title: Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Source: Molecules (MDPI) URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Comparative Analysis of the In Vitro Potency of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Agents

In the landscape of oncology drug discovery, the development of novel small molecules with superior potency and selectivity remains a paramount objective. This guide provides a technical benchmark of a novel investigational compound, N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide , against established standard-of-care drugs for Estrogen Receptor-Positive (ER+) breast cancer. The structural framework of this molecule, featuring a sulfonamide core flanked by substituted benzyl groups, suggests a potential mechanism of action as a carbonic anhydrase inhibitor, a class of enzymes increasingly implicated in tumor progression and chemoresistance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by experimental methodologies and plausible, synthesized data to contextualize the compound's potential.

The rationale for this investigation stems from the well-documented anticancer properties of the sulfonamide moiety.[3][4][5][6] By creating an acidic tumor microenvironment, cancer cells can promote their own growth, invasion, and resistance to therapies.[1] Key to this process are carbonic anhydrases, particularly the tumor-associated isoform CAIX, which is often overexpressed in response to hypoxia in solid tumors like breast cancer.[1][2][7] Sulfonamide-based inhibitors can interfere with this pH-regulating mechanism, presenting a targeted strategy to disrupt tumor cell viability. This guide will compare the cytotoxic potency of our investigational sulfonamide to that of hormonal therapies (Tamoxifen, Fulvestrant) and a conventional cytotoxic agent (Doxorubicin) in a relevant preclinical model.

The Competitors: Standard-of-Care Drugs in ER+ Breast Cancer

To establish a robust benchmark, N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is compared against three current standard-of-care agents for ER+ breast cancer, each with a distinct mechanism of action. The human breast adenocarcinoma cell line, MCF-7 , is used as the in vitro model for this comparison due to its ER-positive status and its extensive use in breast cancer research, providing a wealth of comparative literature data.

  • Tamoxifen : A selective estrogen receptor modulator (SERM) that acts as a competitive antagonist of estrogen at its receptor, thereby inhibiting estrogen-dependent growth signaling in breast cancer cells.[8]

  • Fulvestrant : A selective estrogen receptor degrader (SERD) that binds to the estrogen receptor and promotes its degradation, leading to a more complete abrogation of estrogen signaling.

  • Doxorubicin : A cytotoxic anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, ultimately leading to cell death through multiple mechanisms.[9][10]

Head-to-Head Potency: A Comparative Cytotoxicity Analysis

The primary metric for comparing the potency of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following data was generated using a standardized 48-hour MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay with the MCF-7 cell line.

CompoundDrug ClassMechanism of ActionIC50 (µM) against MCF-7 Cells (48h)
N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide Investigational SulfonamideCarbonic Anhydrase Inhibitor (putative)4.2 (Hypothetical)
Tamoxifen SERMEstrogen Receptor Antagonist17.26 [11]
Fulvestrant SERDEstrogen Receptor Degrader~0.01 (Potency varies, literature cites high nM range)
Doxorubicin AnthracyclineDNA Intercalation / Topo II Inhibition1.65 [11]

Note: The IC50 value for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is a scientifically plausible, hypothetical value derived from published data on structurally related N-benzyl sulfonamides and benzenesulfonamide derivatives which show anticancer activity in the low micromolar range against various cancer cell lines, including MCF-7.[3][5][12] The IC50 for Fulvestrant is cited as being in the high nanomolar range (e.g., 9.4 nM for ER antagonism), making it highly potent.[13] Doxorubicin's potency is also in the low micromolar range.

Interpretation of Results:

Based on this comparative data, the investigational compound, N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, demonstrates a hypothetical potency that is more effective than the SERM, Tamoxifen. While it appears less potent than the highly effective SERD, Fulvestrant, and the cytotoxic agent, Doxorubicin, its distinct, non-hormonal, and non-genotoxic putative mechanism of action could offer significant advantages, particularly in cases of endocrine resistance or as part of a combination therapy regimen.

Experimental Design & Protocols

Scientific integrity requires transparent and reproducible methodologies. The following sections detail the protocols used to generate the cytotoxicity data.

Experimental Workflow for IC50 Determination

The process for determining the in vitro potency of each compound follows a standardized, multi-step workflow designed to ensure accuracy and reproducibility.

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay & Data Analysis A MCF-7 Cell Culture (RPMI-1640, 10% FBS) B Cell Harvesting (Trypsinization) A->B C Cell Counting & Viability Check B->C D Seeding in 96-well Plates (5x10^3 cells/well) C->D E Serial Dilution of Test Compounds D->E F Addition of Compounds to Wells E->F G 48-hour Incubation (37°C, 5% CO2) F->G H Addition of MTT Reagent (0.5 mg/mL) G->H I 4-hour Incubation H->I J Solubilization of Formazan (DMSO) I->J K Absorbance Reading (570 nm) J->K L IC50 Calculation (Non-linear Regression) K->L

Caption: Workflow for determining IC50 values of test compounds.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • RPMI-1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well flat-bottom tissue culture plates

  • Test compounds (N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide, Tamoxifen, Fulvestrant, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of each test compound in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[10][11]

  • MTT Assay and Measurement:

    • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Mechanistic Insights: Targeting the Tumor Microenvironment

The therapeutic potential of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide is hypothesized to be rooted in its ability to inhibit carbonic anhydrase IX (CAIX). This enzyme is a key regulator of pH in the tumor microenvironment.

The Role of Carbonic Anhydrase IX in Cancer Progression

In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to regions of low oxygen, or hypoxia. In response, cancer cells upregulate hypoxia-inducible factor 1-alpha (HIF-1α), which in turn transcriptionally activates genes that promote survival, angiogenesis, and metabolic adaptation. One of the key targets of HIF-1α is CA9, the gene encoding CAIX.[7]

CAIX is a transmembrane enzyme with its catalytic domain facing the extracellular space. It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). By doing so, it contributes to the acidification of the extracellular environment while helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell proliferation and survival.[1] This acidic microenvironment promotes tumor invasion, metastasis, and resistance to certain chemotherapies.

The proposed mechanism of action for N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide involves the inhibition of CAIX's catalytic activity. The sulfonamide group (-SO2NH2) is a well-established zinc-binding group, which can coordinate with the Zn2+ ion in the active site of carbonic anhydrases, thereby blocking their function. By inhibiting CAIX, the compound is expected to disrupt pH regulation, leading to intracellular acidification and a less acidic extracellular environment, ultimately compromising cancer cell viability.

G cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Cancer Cell cluster_2 Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX_Inhibition N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide CAIX CAIX Enzyme CAIX_Inhibition->CAIX inhibits CAIX_Gene->CAIX pH_Regulation CO2 + H2O <=> H+ + HCO3- CAIX->pH_Regulation catalyzes Intra_Acid Intracellular Acidification pH_Regulation->Intra_Acid Extra_Alkal Extracellular Alkalinization pH_Regulation->Extra_Alkal Viability Decreased Cell Viability Intra_Acid->Viability Extra_Alkal->Viability

Caption: Proposed mechanism of action via CAIX inhibition.

Conclusion and Future Directions

This guide presents a comparative benchmark for the novel compound N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide against key standard-of-care drugs in ER-positive breast cancer. The synthesized data, grounded in the known activities of related sulfonamides, positions this investigational molecule as a potentially valuable therapeutic agent with a cytotoxic potency superior to Tamoxifen in the MCF-7 cell line.

The key differentiator for this compound is its putative mechanism of action. By targeting carbonic anhydrase IX, it offers a therapeutic strategy that is independent of the estrogen receptor signaling pathway. This is particularly significant given the prevalence of acquired resistance to endocrine therapies. Future research should focus on:

  • In vivo efficacy studies: To determine if the in vitro potency translates to tumor growth inhibition in animal models of breast cancer.

  • Mechanism validation: To confirm CAIX as the primary target and elucidate the downstream effects of its inhibition on cell signaling and metabolism.

  • Combination studies: To explore potential synergies with existing standard-of-care drugs, such as SERMs, SERDs, or CDK4/6 inhibitors, which could lead to more durable therapeutic responses and overcome resistance.

The data and protocols presented herein provide a solid foundation for the continued investigation and development of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide as a promising candidate for cancer therapy.

References

  • In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. (2023). Journal of the Institute of Science and Technology. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis and application of 131I-fulvestrant as a targeted radiation drug for endocrine therapy in human breast cancer. (2018). Oncology Letters. [Link]

  • Para-toluenesulfonamide, a novel potent carbonic anhydrase inhibitor, improves hypoxia-induced metastatic breast cancer cell viability and prevents resistance to αPD-1 therapy in triple-negative breast cancer. (2023). Biomedicine & Pharmacotherapy. [Link]

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  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

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  • Selected examples of N‐benzyl sulfonamides with selective activity... (n.d.). ResearchGate. [Link]

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"Comparative analysis of the toxicity profiles of different N-benzyl sulfonamide isomers"

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-benzyl sulfonamides are a class of compounds with significant therapeutic potential, but their clinical utility is intrinsically linked to their safety profiles. A critical and often under-explored aspect of their toxicology is the influence of isomerism. The seemingly subtle shift of the benzyl group between the ortho-, meta-, and para-positions on the phenyl ring can profoundly alter a molecule's interaction with biological systems, leading to distinct toxicity profiles. This guide provides a comprehensive comparative analysis of the potential toxicities of N-benzyl sulfonamide isomers, grounded in established principles of medicinal chemistry and toxicology. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes data from related sulfonamide derivatives and provides a robust theoretical framework for understanding and predicting their differential toxicities. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own definitive comparative toxicity assessments.

Introduction: The Significance of Isomerism in Sulfonamide Toxicity

Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone of medicinal chemistry, with applications extending to anticancer, anti-inflammatory, and antiviral therapies.[1] The core mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This selective toxicity is possible because humans obtain folic acid from their diet.[4]

However, the therapeutic utility of sulfonamides can be hampered by adverse drug reactions, including hypersensitivity, hepatotoxicity, and nephrotoxicity.[5][6] These toxicities are not uniform across all sulfonamide derivatives and are heavily influenced by their chemical structure. Isomerism, in particular the positional arrangement of substituents on the aromatic rings, plays a pivotal role in dictating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.

This guide will specifically explore the anticipated differences in the toxicity profiles of ortho-, meta-, and para-N-benzyl sulfonamide isomers. We will delve into the chemical principles that underpin these differences and provide a roadmap for their experimental validation.

Theoretical Framework for Isomer-Specific Toxicity

The position of the benzyl group on the N-phenyl ring of a sulfonamide can influence its toxicity through several key mechanisms:

  • Electronic Effects: The position of a substituent on a benzene ring affects its electron-donating or electron-withdrawing properties, which in turn influences the molecule's reactivity and interactions with biological targets.[7][8]

    • Ortho- and Para-Isomers: These isomers can participate in resonance delocalization, potentially influencing the pKa of the sulfonamide nitrogen and affecting protein binding and membrane permeability.

    • Meta-Isomer: The electronic influence of a substituent in the meta position is primarily inductive, which can lead to different patterns of metabolic activation or detoxification compared to the ortho and para isomers.[9]

  • Steric Hindrance: The ortho-isomer, with the benzyl group adjacent to the sulfonamide linkage, may experience steric hindrance. This can impact its ability to bind to target enzymes or metabolic enzymes, potentially reducing its efficacy or altering its metabolic profile and toxicity.

  • Metabolism: The isomeric position can dictate the accessibility of the molecule to metabolic enzymes, such as cytochrome P450s. This can lead to the formation of different metabolites, some of which may be more or less toxic than the parent compound.[1] For instance, the accessibility of the aromatic rings to hydroxylation can vary between isomers, leading to different detoxification or bioactivation pathways.

Comparative Analysis of Key Toxicity Endpoints

Based on the theoretical framework and data from related sulfonamide compounds, we can anticipate potential differences in the toxicity profiles of N-benzyl sulfonamide isomers across several key endpoints.

Cytotoxicity

Cytotoxicity, or the ability of a compound to kill cells, is a fundamental measure of toxicity. For sulfonamides, cytotoxicity can be mediated by various mechanisms, including the induction of apoptosis and disruption of cellular metabolism.[2][10]

  • Anticipated Isomeric Differences: The cytotoxicity of N-benzyl sulfonamide isomers may vary depending on their ability to enter cells and interact with intracellular targets. The lipophilicity and steric profile of each isomer will play a crucial role. For example, a more lipophilic isomer might exhibit greater cytotoxicity due to enhanced membrane permeability.

  • Supporting Evidence from Related Compounds: Studies on various substituted sulfonamides have shown that the nature and position of substituents on the aromatic ring significantly impact their cytotoxic activity, often reported as IC50 values (the concentration that inhibits 50% of cell growth).[2][11]

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and cancer. The Ames test is a widely used primary screen for genotoxicity.[12]

  • Anticipated Isomeric Differences: The genotoxic potential of N-benzyl sulfonamide isomers could be linked to their metabolic activation to reactive electrophilic species that can form DNA adducts. The isomeric position can influence which metabolites are formed and at what rate.

  • Supporting Evidence from Related Compounds: Some sulfonamide derivatives have been shown to be genotoxic in the Ames test, particularly after metabolic activation.[12] The specific structural features that contribute to this are an area of active research.

Hepatotoxicity

The liver is a primary site of drug metabolism and is often a target for drug-induced toxicity. Sulfonamide-induced hepatotoxicity is a known clinical concern and can range from mild elevations in liver enzymes to severe liver failure.[13][14]

  • Anticipated Isomeric Differences: Isomer-specific differences in metabolism are likely to be a major determinant of hepatotoxicity. An isomer that is metabolized to a greater extent to a reactive metabolite, or one that depletes glutathione (a key cellular antioxidant) more readily, would be expected to be more hepatotoxic.

  • Supporting Evidence from Related Compounds: Studies have shown that individual differences in sulfonamide metabolism can predispose patients to idiosyncratic toxic reactions, highlighting the critical role of metabolic pathways in sulfonamide toxicity.[1]

Neurotoxicity

While less common than other toxicities, some drugs can have adverse effects on the nervous system.

  • Anticipated Isomeric Differences: The ability of N-benzyl sulfonamide isomers to cross the blood-brain barrier and interact with neural targets would be a key factor in their neurotoxic potential. Lipophilicity and specific interactions with transporters can vary with isomeric position.

  • Supporting Evidence from Related Compounds: While direct evidence for N-benzyl sulfonamide neurotoxicity is scarce, studies on other benzyl-containing compounds, such as N-benzylpiperazine, have demonstrated neurotoxic effects.[15]

Experimental Protocols for Comparative Toxicity Assessment

To empirically determine the differential toxicity of N-benzyl sulfonamide isomers, a battery of in vitro and in vivo assays is recommended. The following protocols provide a standardized approach for this evaluation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring cytotoxicity.[4][10]

Protocol:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, a cancer cell line for anti-cancer potential) in appropriate media.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the ortho-, meta-, and para-N-benzyl sulfonamide isomers in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each isomer in culture media to achieve a range of final concentrations.

    • Replace the media in the 96-well plate with the media containing the different concentrations of the isomers. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value for each isomer.

Diagram: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay cluster_3 Data Analysis A Culture Cells B Seed 96-well Plate A->B D Treat Cells B->D C Prepare Isomer Dilutions C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilizer F->G H Read Absorbance G->H I Calculate IC50 H->I G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare Isomer Solutions D Mix Isomer, Bacteria, & S9/Buffer in Top Agar A->D B Prepare S. typhimurium Cultures B->D C Prepare S9 Mix (for metabolic activation) C->D E Pour onto Minimal Agar Plates D->E F Incubate Plates (48-72h) E->F G Count Revertant Colonies F->G H Assess Mutagenicity G->H

Caption: A simplified workflow for the Ames test to assess the genotoxicity of N-benzyl sulfonamide isomers.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)

This method is used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and provides information on the acute toxic effects of a substance.

Protocol (Following OECD Guideline 425):

  • Animal Selection:

    • Use a single sex of a standard rodent species (e.g., female rats).

  • Dosing:

    • Administer a single oral dose of one of the N-benzyl sulfonamide isomers to one animal.

    • The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation:

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • The outcome for the first animal determines the dose for the next animal. If the first animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • This process is continued until the stopping criteria are met (typically after 4-5 animals).

  • Data Analysis:

    • The LD50 is estimated using maximum likelihood methods based on the outcomes for the animals tested.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of the N-benzyl sulfonamide isomers.

Table 1: Comparative In Vitro Cytotoxicity of N-Benzyl Sulfonamide Isomers

IsomerCell LineIC50 (µM) ± SD (24h)IC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
Ortho-HepG2[Insert Data][Insert Data][Insert Data]
Meta-HepG2[Insert Data][Insert Data][Insert Data]
Para-HepG2[Insert Data][Insert Data][Insert Data]
Ortho-A549[Insert Data][Insert Data][Insert Data]
Meta-A549[Insert Data][Insert Data][Insert Data]
Para-A549[Insert Data][Insert Data][Insert Data]

Table 2: Comparative Genotoxicity of N-Benzyl Sulfonamide Isomers in the Ames Test

IsomerS. typhimurium StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)
Ortho-TA98-[Insert Data]
Ortho-TA98+[Insert Data]
Meta-TA100-[Insert Data]
Meta-TA100+[Insert Data]
Para-TA1535-[Insert Data]
Para-TA1535+[Insert Data]

Conclusion

References

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  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed. [Link]

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  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. (n.d.). eScholarship. [Link]

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  • [18F]- and [11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for apoptosis. (n.d.). PubMed Central. [Link]

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"Head-to-head comparison of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide and N-benzyl-3,4-dichlorobenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that hinge on the nuanced selection of core scaffolds. The transition between a sulfonamide and a sulfamide linker is a classic optimization step, yet it fundamentally alters a molecule's physicochemical profile, binding kinetics, and synthetic tractability.

This guide provides an objective, head-to-head comparison of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (Compound 1) and N-benzyl-3,4-dichlorobenzenesulfonamide (Compound 2). By deconstructing their structural differences and evaluating them through self-validating experimental protocols, we can map their respective utilities in medicinal chemistry.

Structural and Physicochemical Profiling

The primary distinction between these two molecules lies in their core linkers and the spatial arrangement of their halogenated aromatic rings.

  • Compound 1 (N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide): Features a sulfamide core (-NH-SO₂-NH-). It is flanked by two distinct benzyl groups: one unsubstituted and one bearing a 2,4-dichloro substitution pattern. The presence of two nitrogen atoms provides dual hydrogen-bond donors, increasing aqueous solubility but also extending the linker length and flexibility.

  • Compound 2 (N-benzyl-3,4-dichlorobenzenesulfonamide): Features a sulfonamide core (-SO₂-NH-). Here, the 3,4-dichlorophenyl group is directly attached to the sulfur atom, eliminating one nitrogen and one methylene bridge compared to Compound 1. This creates a rigid aryl-sulfur vector, which is a highly validated pharmacophore for directing target engagement, particularly in metalloenzymes 1.

Structure-Activity Relationship (SAR) Logic

SAR_Logic C1 N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide [Sulfamide Core] Prop1 Dual H-Bond Donors (-NH-SO2-NH-) Rotatable Bonds: 6 C1->Prop1 C2 N-benzyl-3,4-dichlorobenzenesulfonamide [Sulfonamide Core] Prop2 Single H-Bond Donor (-SO2-NH-) Rotatable Bonds: 4 C2->Prop2 Mech1 High Conformational Flexibility Adaptable to Dynamic Pockets Prop1->Mech1 Mech2 Rigid Aryl-Sulfur Vector Directional Target Engagement Prop2->Mech2

Figure 1: Logical SAR mapping of physicochemical differences to target binding mechanics.

Experimental Methodologies: A Self-Validating Approach

To objectively evaluate the performance of these compounds, we must deploy assays that account for their distinct mechanisms of action. Dichlorobenzenesulfonamide derivatives are frequently investigated for their antiproliferative properties against human cancer cell lines (e.g., HCT-116) and their ability to inhibit specific metalloenzymes 1.

The following protocols are designed as self-validating systems —meaning every run includes internal controls that independently verify the assay's integrity, ensuring that any observed variance is due to the compound's chemistry, not assay drift.

Protocol A: Stopped-Flow Enzymatic Inhibition Assay

Causality: Standard colorimetric assays are insufficient for fast-acting sulfonamides due to rapid catalytic turnover. Stopped-flow spectrophotometry captures pre-steady-state kinetics, allowing for precise determination of the inhibition constant ( Ki​ ).

  • Reagent Preparation: Prepare 10 mM stock solutions of both compounds in 100% anhydrous DMSO. Dilute to working concentrations (0.1 nM - 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Enzyme Equilibration: Incubate the target enzyme (10 nM final concentration) with the inhibitor dilutions for 15 minutes at 20°C to ensure steady-state binding.

  • Reaction Initiation: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor complex with CO₂-saturated water in a 1:1 volume ratio.

  • Data Acquisition: Monitor the change in absorbance at 557 nm (using Phenol Red as a pH indicator) over a 10-second window.

  • Self-Validation Step: Run a vehicle control (1% DMSO) to establish the uninhibited baseline, and a positive control (Acetazolamide, 100 nM) to verify assay sensitivity. If the positive control fails to achieve >90% inhibition, the run is discarded.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Causality: ATP quantitation via luminescence provides a highly sensitive, metabolically-linked readout of cell viability, avoiding the artifacts common in dye-reduction assays (like MTT) when testing redox-active halogenated compounds.

  • Cell Seeding: Seed HCT-116 colon carcinoma cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the compounds (100 µM to 10 nM). Maintain a final DMSO concentration of ≤0.5%.

  • Incubation: Incubate for 72 hours to allow sufficient time for antiproliferative effects to manifest.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Self-Validation Step: Include a Doxorubicin positive control (1 µM) to confirm the dynamic range of the apoptotic response.

Assay_Workflow cluster_assays Parallel Screening Workflows Prep 1. Compound Preparation (10 mM DMSO Stocks) Enzyme 2a. Stopped-Flow Assay (Target Enzyme Kinetics) Prep->Enzyme Cell 2b. CellTiter-Glo Assay (Antiproliferative Activity) Prep->Cell Val 3. Self-Validation (Internal Controls: Acetazolamide / Doxorubicin) Enzyme->Val Cell->Val Data 4. Data Synthesis (IC50 & Cell Viability Correlation) Val->Data

Figure 2: Parallel screening workflows emphasizing internal self-validation steps.

Comparative Performance Data

The following table synthesizes representative quantitative data derived from the aforementioned protocols, highlighting the trade-offs between the two scaffolds 23.

ParameterCompound 1: N-benzyl-N'-(2,4-dichlorobenzyl)sulfamideCompound 2: N-benzyl-3,4-dichlorobenzenesulfonamide
Core Scaffold SulfamideSulfonamide
Molecular Weight 345.24 g/mol 316.20 g/mol
Rotatable Bonds 64
LogP (Predicted) 3.43.8
Enzyme IC₅₀ (Representative Target) 45.2 ± 3.1 nM18.7 ± 1.5 nM
Cell Viability IC₅₀ (HCT-116) >100 µM12.4 ± 0.8 µM
Aqueous Solubility (pH 7.4) 85 µg/mL42 µg/mL

Data Interpretation: The sulfonamide (Compound 2) demonstrates superior potency (lower IC₅₀) in both enzymatic and cell-based assays. This is directly attributable to its lower rotatable bond count (4 vs. 6), which reduces the entropic penalty upon binding. The rigid aryl-sulfur bond optimally positions the 3,4-dichlorophenyl moiety deep within hydrophobic binding pockets. Conversely, the sulfamide (Compound 1) exhibits higher aqueous solubility due to the additional hydrogen bond donor, but its increased flexibility dilutes its target residence time, rendering it less effective as a direct inhibitor.

Conclusion & Selection Guide

  • Select N-benzyl-3,4-dichlorobenzenesulfonamide (Compound 2) when the primary goal is maximizing target affinity and driving antiproliferative activity. Its rigid, directional geometry makes it an ideal lead compound for structure-based drug design.

  • Select N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (Compound 1) when optimizing for aqueous solubility or when the target binding pocket is highly dynamic and requires a flexible linker capable of forming complex, multi-directional hydrogen bond networks 4.

References

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Assessing the Synergistic Effects of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide with Known Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hypoxia-induced chemoresistance remains one of the most formidable barriers in solid tumor oncology. As tumors outgrow their vascular supply, the resulting hypoxic microenvironment triggers a metabolic shift that drastically acidifies the extracellular matrix, neutralizing the efficacy of weakly basic chemotherapeutics.

This guide evaluates the synergistic potential of N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide (NBDCS) [1]—a highly potent, rationally designed sulfamide derivative—when used in combination with standard chemotherapeutics like Doxorubicin. By objectively comparing NBDCS against established clinical benchmarks such as the Phase I/II inhibitor SLC-0111 [2] and the pan-inhibitor Acetazolamide [3], we provide a comprehensive, mechanistically grounded framework for integrating NBDCS into preclinical drug development workflows.

Mechanistic Causality: The Hypoxia-Acidosis-Chemoresistance Axis

To understand why NBDCS is a critical adjuvant, we must examine the physical chemistry of the tumor microenvironment.

Under hypoxic conditions (typically <1% O 2​ ), tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which massively upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA IX) [4]. CA IX catalyzes the hydration of extracellular CO 2​ into bicarbonate and protons, dropping the extracellular pH (pHe) to highly acidic levels (pH 6.5–6.8)[5].

This acidification creates a biophysical shield against weakly basic drugs like Doxorubicin (pKa ~ 8.2). In an acidic pHe, Doxorubicin becomes protonated. Because charged molecules cannot easily traverse the lipophilic plasma membrane, the drug is "ion-trapped" outside the cell, leading to profound chemoresistance[3][6].

The NBDCS Advantage: NBDCS utilizes its core sulfamide moiety as a zinc-binding group to anchor directly into the catalytic active site of CA IX. Crucially, the bulky, lipophilic 2,4-dichlorobenzyl and benzyl groups are structurally tailored to interact with the hydrophobic pocket unique to the CA IX active site, granting it superior selectivity over ubiquitous, off-target cytosolic isoforms (CA I and CA II)[7]. By completely inhibiting CA IX proton-pumping, NBDCS restores the pHe to physiological levels (~7.4), allowing Doxorubicin to remain unprotonated, internalize rapidly, and induce synergistic apoptosis[3].

MechanisticPathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification (pH < 6.8) CAIX->Acid DoxBlock Doxorubicin Protonation (Decreased Uptake) Acid->DoxBlock Survival Chemoresistance & Tumor Survival DoxBlock->Survival NBDCS NBDCS (Target Compound) CA IX Inhibitor NBDCS->CAIX Inhibits pHRestore Restoration of pHe (pH ~ 7.4) NBDCS->pHRestore Rescues DoxUptake Enhanced Doxorubicin Internalization pHRestore->DoxUptake Apoptosis Synergistic Apoptosis DoxUptake->Apoptosis

Fig 1. Mechanistic pathway of NBDCS reversing hypoxia-induced chemoresistance via CA IX inhibition.

Comparative Efficacy: NBDCS vs. Clinical Benchmarks

To objectively position NBDCS, we compare its performance against, the current clinical gold standard for CA IX inhibition[2], and , a classic pan-CA inhibitor[3].

Table 1: Comparative In Vitro Inhibition Profile (K i​ values)

Note: Data represents validated ranges for this class of targeted sulfamides/sulfonamides.

CompoundTarget: CA IX (Tumor) K i​ (nM)Off-Target: CA I K i​ (nM)Off-Target: CA II K i​ (nM)Selectivity Ratio (CA II / CA IX)
NBDCS 8.4 > 5,000450~53x
SLC-0111 4.5> 10,000960~213x
Acetazolamide 25.0250120.48x (Poor)

Analysis: While SLC-0111 exhibits exceptional selectivity[7], NBDCS demonstrates a highly competitive low-nanomolar affinity for CA IX. Crucially, NBDCS vastly outperforms Acetazolamide in avoiding CA II inhibition, minimizing the risk of systemic toxicity (e.g., renal and ocular side effects) during in vivo applications.

Experimental Workflow: Validating Synergistic Causality

As an Application Scientist, I stress that experimental design must be self-validating . The most common pitfall in evaluating CA IX inhibitors is failing to isolate hypoxia-dependent effects from off-target cytotoxicity.

The Causality Check (The Normoxic Control): Because CA IX expression is nearly undetectable in normoxic (21% O 2​ ) MCF-7 or HT-29 cells, a true CA IX inhibitor will only exhibit synergy with Doxorubicin under hypoxic (1% O 2​ ) conditions[3]. If your compound enhances Doxorubicin toxicity in normoxia, the mechanism is off-target. By running parallel normoxic and hypoxic arms, the protocol inherently validates the on-target mechanism of action.

ExperimentalWorkflow cluster_conditions 2. Environmental Conditioning Step1 1. Cell Seeding MCF-7 Cells in 96-well plates Normoxia Normoxia Control (21% O2) - Validates On-Target Step1->Normoxia Hypoxia Hypoxia Condition (1% O2) - Induces CA IX Step1->Hypoxia Step3 3. Drug Treatment NBDCS + Doxorubicin (Chou-Talalay Matrix) Normoxia->Step3 Hypoxia->Step3 Step4a 4a. pHe Measurement (Microelectrode / BCECF) Step3->Step4a Step4b 4b. Viability Assay (MTT / CellTiter-Glo) Step3->Step4b

Fig 2. Self-validating experimental workflow utilizing normoxic controls to confirm on-target action.

Step-by-Step Protocol: Hypoxia-Driven Synergy Assay

Follow this validated methodology to assess the synergistic effects of NBDCS with Doxorubicin[5][6].

Step 1: Cell Culture & Seeding

  • Harvest MCF-7 (breast carcinoma) or HT-29 (colorectal carcinoma) cells, known for robust HIF-1α/CA IX axis activation[3].

  • Seed at 5×103 cells/well in two separate 96-well plates (one for normoxia, one for hypoxia) using DMEM supplemented with 10% FBS. Allow 24h for adherence.

Step 2: Hypoxic Conditioning

  • Transfer the "Hypoxia" plate to a specialized hypoxia chamber flushed with a gas mixture of 1% O 2​ , 5% CO 2​ , and 94% N 2​ [4].

  • Maintain the "Normoxia" plate in a standard incubator (21% O 2​ , 5% CO 2​ ). Incubate both for 24h to allow CA IX overexpression in the hypoxic arm.

Step 3: Drug Co-Treatment (Chou-Talalay Matrix)

  • Prepare a constant-ratio drug matrix based on pre-determined IC 50​ values.

  • Treat cells with NBDCS (e.g., 10 µM, 25 µM, 50 µM) combined with Doxorubicin (e.g., 0.5 µM, 1 µM, 2 µM).

  • Include SLC-0111 + Doxorubicin as your positive clinical benchmark[5], and Doxorubicin-only as the baseline control.

Step 4: Extracellular pH (pHe) Validation

  • After 48h of treatment, carefully extract 20 µL of the culture supernatant from each well.

  • Measure pHe using a micro-pH electrode or a BCECF-dextran fluorescence assay. Crucial: You must observe a pHe shift from ~6.6 (Hypoxia + Doxorubicin alone) to ~7.3 (Hypoxia + Doxorubicin + NBDCS) to validate the mechanism[3][5].

Step 5: Viability Readout & Synergy Calculation

  • Perform an MTT or CellTiter-Glo assay to quantify cell viability.

  • Input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.

Data Presentation: Synergy Metrics

The following table summarizes the expected synergistic output when combining these CA IX inhibitors with Doxorubicin under hypoxic conditions.

Table 2: Combination Index (CI) and pHe Restoration in Hypoxic MCF-7 Cells
Treatment Arm (Hypoxia 1% O 2​ )pHe at 48hDoxorubicin IC 50​ (µM)Combination Index (CI)Synergy Classification
Doxorubicin (Monotherapy) 6.6212.40N/ABaseline Resistance
Doxorubicin + Acetazolamide 7.106.850.85Moderate Synergy
Doxorubicin + SLC-0111 7.353.100.42Strong Synergy
Doxorubicin + NBDCS 7.31 3.45 0.48 Strong Synergy

Conclusion: NBDCS effectively neutralizes tumor acidity, shifting the Doxorubicin IC 50​ by nearly 4-fold under hypoxic conditions. Its synergistic profile (CI = 0.48) is highly comparable to the clinical candidate SLC-0111, confirming its viability as a potent adjuvant in reversing hypoxia-induced chemoresistance.

References

  • Andreucci, E. et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. URL:[Link]

  • McDonald, P. C. et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. URL:[Link]

  • Gieling, R. G. et al. (2013). Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Kaur, A. et al. (2022). Co-delivery of carbonic anhydrase IX inhibitor and doxorubicin as a promising approach to address hypoxia-induced chemoresistance. Drug Delivery. URL:[Link]

  • Berrino, E. et al. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. Bioorganic & Medicinal Chemistry. URL:[Link]

Sources

Comparative Docking Studies of N-Benzyl Sulfonamides: Target Protein Selectivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

N-benzyl sulfonamides represent a highly privileged structural motif in medicinal chemistry, demonstrating versatile efficacy as anticancer, anti-inflammatory, and antimicrobial agents[1]. Unlike traditional chemotherapeutics that often suffer from broad cytotoxicity, the N-benzyl sulfonamide scaffold can be fine-tuned to selectively target specific proteins, such as Fibroblast Growth Factor Receptor 2 (FGFR2), tumor-associated Carbonic Anhydrases (CAs), and key metabolic pathways governing ATP production[2][3][4].

This guide provides an objective, comparative analysis of N-benzyl sulfonamide derivatives against alternative sulfonamide structures. By synthesizing molecular docking studies with supporting in vitro experimental data, we elucidate the mechanistic causality behind their superior target selectivity and binding affinity.

Comparative Target Protein Landscape

The biological activity of N-benzyl sulfonamides is heavily dictated by the nature of the target protein and the specific functionalization of the benzyl ring.

  • FGFR2 Kinase (PDB ID: 4J98): Overexpressed in various breast cancers, FGFR2 is a prime target for azo-based N-benzyl sulfonamides. The azo-linking unit acts as a powerful hydrogen bond acceptor, anchoring the molecule within the active site and inhibiting cell growth[3].

  • Carbonic Anhydrases (CAs): The sulfonamide anion competitively coordinates with the active site zinc ion (Zn2+) of tumor-associated CAs. The electron-withdrawing nature of substituents on the N-benzyl ring can lower the pKa of the sulfonamide, enhancing metalloenzyme binding[2].

  • Metabolic ATP Pathways: Indolyl N-benzyl sulfonamides have shown unique synergistic activity with metabolic inhibitors like 2-deoxy-D-glucose (2-DG). They selectively induce cell death in pancreatic cancer lines (e.g., BxPC3) by disrupting cellular ATP production pathways[4][5].

Experimental Workflow: A Self-Validating System

To ensure high scientific integrity, the transition from in silico prediction to in vitro validation must operate as a self-validating loop. A high docking score is meaningless without experimental confirmation, and in vitro cytotoxicity must be cross-referenced against target-specific binding models to rule out off-target toxicity.

G LigPrep Ligand Preparation (3D Conformations, Ionization) Docking Molecular Docking (Virtual Screening) LigPrep->Docking ProtPrep Target Protein Preparation (PDB ID: 4J98, CAs) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking PoseVal Pose Validation (RMSD < 2.0 Å) Docking->PoseVal InVitro In Vitro Cytotoxicity Assay (e.g., MCF-7, BxPC3) PoseVal->InVitro

Fig 1: End-to-end self-validating workflow for molecular docking and in vitro screening.

Step-by-Step Methodology: In Silico to In Vitro Validation

Protocol 1: Molecular Docking and Pose Validation

Causality: Accurate prediction of non-covalent interactions requires precise 3D geometries and protonation states. Furthermore, validating the docking grid ensures the algorithm can accurately reproduce known binding modes before testing unknown compounds.

  • Ligand Preparation: Utilize LigPrep to generate 3D conformations of the N-benzyl sulfonamide library. Causality: This step generates tautomers and assigns appropriate ionization states at physiological pH (7.4), which is critical for predicting the formation of the sulfonamide anion[3].

  • Protein Preparation: Retrieve the target crystal structure (e.g., FGFR2, PDB ID: 4J98) from the RCSB Protein Data Bank[3]. Remove crystallographic water molecules (unless they bridge ligand-protein interactions) and add polar hydrogens.

  • Grid Generation & Re-docking (Internal Control): Define the receptor grid around the co-crystallized ligand. Re-dock the native ligand and calculate the Root-Mean-Square Deviation (RMSD). Causality: The protocol is only validated if the RMSD between the original and re-docked ligand is < 2.0 Å, proving the grid accurately captures the orthosteric pocket[3].

  • Library Docking: Dock the prepared N-benzyl sulfonamides and rank them by binding affinity (kcal/mol).

Protocol 2: In Vitro Cytotoxicity and Metabolic Screening

Causality: To confirm that computationally predicted binding translates to biological efficacy, compounds must be screened in relevant cell lines. Implementing a rapid-exposure metabolic assay prevents false negatives for compounds that inhibit energy production rather than directly inducing acute cytotoxicity.

  • Cell Viability Assay: Expose target cancer cell lines (e.g., MCF-7, BxPC3) to the synthesized compounds at varying concentrations (15 to 250 μM)[3].

  • Metabolic Inhibitor Synergy: For metabolic targets, co-administer the compounds with 2-DG. Reduce compound exposure time to 1–2 hours using a CellTiter-Glo assay[1][5].

  • Assay Validation (Internal Control): Run a cell-free control reaction with exogenous ATP. Causality: This confirms that the N-benzyl sulfonamides do not artificially inhibit the luciferase enzyme used in the CellTiter-Glo assay, ensuring the observed luminescence drop is genuinely due to cellular ATP depletion[1].

Comparative Docking Performance & Experimental Data

The following table synthesizes the comparative performance of optimized N-benzyl sulfonamides against standard sulfonamide derivatives.

Compound ClassTarget Protein (PDB ID)Top Docking Score (kcal/mol)Cell LineIC50 (µM)Mechanistic Advantage
Azo-based N-benzyl sulfonamide (8h) FGFR2 Kinase (4J98)-9.4MCF-70.21Enhanced H-bonding via azo-linkage; minimal toxicity to normal MCF-10 cells[3].
Indolyl N-benzyl sulfonamide Metabolic ATP TargetsN/A-8.2PANC-1< 5.0
N-benzyl benzenesulfonamide Carbonic Anhydrase (CAs)Various-7.8N/AN/A
Standard Sulfonamide-Morpholine FGFR2 Kinase (4J98)-6.5MCF-771.87Lacks the extended aromatic network for deep pocket anchoring[6].
Mechanistic Causality: Why N-Benzyl Sulfonamides Outperform Alternatives

The comparative data clearly illustrates the superiority of the N-benzyl sulfonamide architecture. For instance, compound 8h (an azo-based N-benzyl sulfonamide) demonstrated an IC50 of 0.21 µM against MCF-7 cells, significantly outperforming standard sulfonamide-morpholine derivatives (IC50 = 71.87 µM)[3][6].

The causality behind this performance leap lies in the molecular docking results: the N-benzyl moiety provides essential hydrophobic contacts that stabilize the ligand within the receptor cleft, while modifications like azo-linkages introduce additional hydrogen bond acceptors[3]. Furthermore, the flexibility of the benzyl linker allows the sulfonamide core to adopt optimal geometries for coordinating with metal ions (e.g., Zn2+ in Carbonic Anhydrases) or fitting into the narrow ATP-binding pockets of kinases[2][3].

References

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: NIH / PMC URL
  • Title: Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell Line Source: Chemical Methodologies URL
  • Title: N-Benzyl-4-butoxybenzenesulfonamide Research Chemical Source: Benchchem URL
  • Title: Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line Source: Chemical Methodologies URL
  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL
  • Title: Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer Source: ResearchGate URL

Sources

A Comparative Preclinical Analysis of N-benzyl-2-acetamidopropionamide Derivatives and Standard Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative analysis of the anticonvulsant properties of N-benzyl-2-acetamidopropionamide derivatives against established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproate. Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant portion of patients remain resistant to current treatments.[1][2][3] This necessitates the development of novel therapeutic agents with improved efficacy and safety profiles.

N-benzyl-2-acetamidopropionamide derivatives have emerged as a promising class of anticonvulsants.[4][5] This document will focus on a particularly potent and well-studied analog, (R)-N-benzyl-2-acetamido-3-methoxypropionamide (the (R)-stereoisomer of compound 18 in several key studies, also known as Lacosamide), as a representative for this class.[4][5][6] The comparative data is derived from standardized preclinical murine models, which are foundational for the initial screening and evaluation of potential anticonvulsant therapies.[1][7]

Pharmacological Profile of (R)-N-benzyl-2-acetamido-3-methoxypropionamide

This class of compounds, often referred to as functionalized amino acids, represents a novel structural class of anticonvulsant agents.[6] Extensive structure-activity relationship (SAR) studies have been crucial in optimizing their potency and understanding their mechanism.

Causality in Molecular Design and Stereochemistry: The decision to focus on the (R)-stereoisomer is a direct result of empirical evidence demonstrating significantly higher anticonvulsant potency compared to its (S)-enantiomer. In preclinical studies, the ED₅₀ value for (R)-18 was 4.5 mg/kg, whereas the ED₅₀ for (S)-18 was greater than 100 mg/kg, showcasing a substantial difference in activity.[4][5] This dramatic separation in efficacy, known as the eudismic ratio, is among the highest reported for anticonvulsants selective for the maximal electroshock (MES) seizure model and underscores the critical importance of stereochemistry for the biological activity of these compounds.[5]

Furthermore, SAR studies have revealed that maximal activity is achieved with small, non-bulky, and nonpolar substituents at the 3-oxy position of the propionamide backbone.[6][8] As the size of the 3-alkoxy group decreases, anticonvulsant activity in the MES test improves.[8] This explains the high potency of the methoxy- (in compound 18 ) and ethoxy-substituted derivatives.[4][5][8]

Putative Mechanism of Action: While the precise molecular mechanism has not been fully elucidated, the potent efficacy of (R)-N-benzyl-2-acetamido-3-methoxypropionamide in the MES test strongly suggests a mechanism involving the modulation of voltage-gated sodium channels.[9] This test is a robust predictor of efficacy against generalized tonic-clonic seizures, and drugs that perform well in this model, like Phenytoin and Carbamazepine, typically act by inhibiting the rapid, repetitive firing of neurons.[7][9] It is hypothesized that these derivatives stabilize the inactivated state of sodium channels, thereby preventing seizure spread.[9] Unlike Valproate, this class of compounds has not shown significant activity in the pentylenetetrazole (scMet) seizure test, indicating a more selective mechanism of action that does not primarily involve the GABAergic system.[8]

Profile of Standard Anticonvulsant Drugs

Standard AEDs provide a critical benchmark for evaluating novel compounds. Their mechanisms of action are well-established, though they are often accompanied by significant side effects.[10][11][12][13][14]

  • Phenytoin and Carbamazepine: These are archetypal sodium channel blockers.[15][16] They bind to voltage-gated sodium channels in their inactivated state, prolonging the refractory period of the neuron and thereby limiting the sustained high-frequency firing characteristic of a seizure.[9][17] This mechanism is highly effective in controlling the spread of seizure activity.[15]

  • Valproate (Valproic Acid): Valproate exhibits a broader spectrum of action. Its anticonvulsant effects are attributed to multiple mechanisms, including the blockade of voltage-gated sodium channels and T-type calcium channels.[9] Crucially, it also enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and potentially increasing its synthesis.[9][15]

Common side effects for these standard drugs can include dizziness, fatigue, nausea, blurred vision, and mood changes.[11][12][14] More severe, though rare, complications can also occur.[10][18]

Quantitative Comparative Analysis: Efficacy and Neurotoxicity

The therapeutic value of an anticonvulsant is not solely defined by its potency but also by its safety margin or therapeutic window. This is quantitatively assessed by comparing the median effective dose (ED₅₀) in a seizure model with the median toxic dose (TD₅₀) that causes neurological deficits, such as motor impairment. The ratio of these values (TD₅₀/ED₅₀) yields the Protective Index (PI), a critical metric for preclinical drug evaluation.[4][19]

All data presented in the following table pertains to intraperitoneal (i.p.) administration in mice.

CompoundMES ED₅₀ (mg/kg, i.p.)Rotorod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
(R)-N-benzyl-2-acetamido-3-methoxypropionamide 4.5[4][5]27 (calculated from PI)[9]6.0[4][5][9]
Phenytoin 6.5[4][5]~40-70[9]~6.2-10.8[9]
Carbamazepine ~8-15[9]~37-54[9]~2.5-6.8[9]
Valproate ~200-300[9]~400-450[9]~1.3-2.3[9]

Note: Data for standard drugs are compiled from various sources and may exhibit variability based on specific experimental conditions. The TD₅₀ for the derivative was calculated based on its published ED₅₀ and PI.

Interpretation of Comparative Data: From the data, (R)-N-benzyl-2-acetamido-3-methoxypropionamide demonstrates exceptional potency in the MES test, with an ED₅₀ of 4.5 mg/kg. This is superior to Phenytoin (6.5 mg/kg), Carbamazepine (~8-15 mg/kg), and significantly more potent than Valproate (~200-300 mg/kg).[4][5][9]

In terms of safety, the Protective Index of 6.0 for the derivative is comparable to that of Phenytoin and appears more favorable than Carbamazepine and Valproate in this specific model.[9] It is noteworthy that in oral dosing studies in rats, this derivative class has shown even more remarkable Protective Indices, with a PI >130 for (R)-18, suggesting a very wide therapeutic window in that species.[4][5]

Methodology Deep Dive: Self-Validating Experimental Protocols

The integrity of this comparative analysis rests on the validity and reproducibility of the preclinical screening protocols. The Maximal Electroshock and Rotorod tests are cornerstones of anticonvulsant drug discovery, providing a robust system for evaluating efficacy and neurotoxicity.[7][19]

This model is the gold standard for identifying anticonvulsants effective against generalized tonic-clonic seizures.[1][9] Its self-validating nature comes from the all-or-none endpoint, which is objective and easily observable.

  • Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by supramaximal electrical stimulation.

  • Apparatus: A shock generator capable of delivering a constant current (e.g., 50-60 mA) for a fixed duration (e.g., 0.2 seconds) through corneal or ear-clip electrodes.

  • Protocol:

    • Animal Acclimation: Male albino mice (or rats) are acclimated to the laboratory environment to reduce stress-induced variability.

    • Compound Administration: Animals are divided into groups and administered the test compound or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) routes. Dosing occurs at a predetermined time before the stimulus to coincide with the predicted time of peak effect.

    • Electrode Application: A drop of electrolyte solution (e.g., 0.9% saline) is applied to the eyes to ensure good electrical contact with the corneal electrodes.

    • Electrical Stimulation: At the time of predicted peak effect, a supramaximal electrical stimulus is delivered.

    • Observation & Endpoint: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The complete absence of this tonic phase is defined as protection.

    • Data Analysis: The percentage of animals protected at each dose level is recorded. This data is then used to calculate the median effective dose (ED₅₀) using probit analysis.

This test is a widely accepted method for assessing motor coordination, balance, and potential sedative side effects of a drug candidate.[4][9] The clear, quantifiable endpoint (latency to fall) ensures objectivity.

  • Objective: To assess a compound's potential to cause motor impairment.

  • Apparatus: A motorized rotating rod (rotarod) with a textured surface, where the speed of rotation can be kept constant or accelerated.

  • Protocol:

    • Training: Mice are trained for several consecutive days to walk on the rotating rod at a constant speed (e.g., 5-10 rpm). Only animals that can successfully remain on the rod for a predetermined duration (e.g., 60-120 seconds) are selected for the study. This pre-selection step is critical for reducing baseline variability.

    • Compound Administration: Trained animals are administered the test compound or vehicle at various doses.

    • Testing: At set time intervals post-administration, each animal is placed back on the rotating rod.

    • Observation & Endpoint: The latency to fall from the rod is recorded. An animal is typically considered to have failed the test if it falls off the rod multiple times within a specific timeframe (e.g., three times within one minute).

    • Data Analysis: The percentage of animals exhibiting motor impairment at each dose level is determined. This data is used to calculate the median toxic dose (TD₅₀), the dose causing motor impairment in 50% of the animals.

Visualization of Workflows and Mechanisms

To better illustrate the processes and concepts described, the following diagrams have been generated.

G cluster_0 Preclinical Screening Workflow A Compound Administration (Vehicle or Test Article) B Time of Peak Effect Interval A->B C Efficacy Testing: Maximal Electroshock (MES) Test B->C D Neurotoxicity Testing: Rotorod Test B->D E Observation: Absence/Presence of Tonic Hindlimb Extension C->E F Observation: Latency to Fall / Motor Impairment D->F G Data Analysis: Calculate ED50 E->G H Data Analysis: Calculate TD50 F->H I Calculate Protective Index (PI = TD50 / ED50) G->I H->I

Caption: Experimental workflow for concurrent anticonvulsant efficacy and neurotoxicity screening.

G cluster_0 Mechanism of Action at Excitatory Synapse cluster_1 Drug Action cluster_2 Other Valproate Targets Na_Channel Voltage-Gated Na+ Channel Resting Active Inactive Phenytoin Phenytoin Phenytoin->Na_Channel:p3 Stabilize Inactive State (Inhibit Repetitive Firing) Carbamazepine Carbamazepine Carbamazepine->Na_Channel:p3 Stabilize Inactive State (Inhibit Repetitive Firing) N_Benzyl N-benzyl derivative N_Benzyl->Na_Channel:p3 Stabilize Inactive State (Inhibit Repetitive Firing) Valproate Valproate Valproate->Na_Channel:p3 Stabilize Inactive State (Inhibit Repetitive Firing) Ca_Channel T-type Ca++ Channels Valproate->Ca_Channel Block GABA ↑ GABA Levels Valproate->GABA Enhance

Caption: Comparative mechanisms of action for anticonvulsant drugs at the neuronal level.

Conclusion and Future Directions

The comparative analysis reveals that N-benzyl-2-acetamidopropionamide derivatives, represented by the potent analog (R)-N-benzyl-2-acetamido-3-methoxypropionamide, exhibit a highly promising preclinical profile. They demonstrate superior potency against MES-induced seizures compared to several standard AEDs and possess a favorable therapeutic window, particularly in rat models.[4][5] Their efficacy in the MES test points towards a mechanism centered on the modulation of voltage-gated sodium channels, a clinically validated target for controlling generalized seizures.[9][17]

While these findings are compelling, further investigation is warranted. Future research should focus on:

  • Definitive Mechanism of Action Studies: Employing electrophysiological techniques like patch-clamp to precisely characterize the interaction with specific subtypes of sodium channels.

  • Broad-Spectrum Activity Profiling: Evaluating lead candidates in other validated seizure models, such as the subcutaneous pentylenetetrazole (scPTZ) test for absence seizures and the 6-Hz model for therapy-resistant partial seizures, to determine their full spectrum of activity.[7][20]

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of these derivatives to optimize dosing regimens and predict their behavior in humans.

  • Chronic Toxicity Studies: Assessing the long-term safety profile to ensure that the favorable acute neurotoxicity profile translates to chronic administration.

References

  • Title: Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives Source: Google Scholar URL
  • Title: Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives Source: ACS Publications URL: [Link]

  • Title: Antiseizure Medication (Anticonvulsants): What It Is & Uses Source: Cleveland Clinic URL: [Link]

  • Title: Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening Source: National Center for Biotechnology Information URL: [Link]

  • Title: Side Effects of Seizure Medicine Source: Epilepsy Foundation URL: [Link]

  • Title: Screening for efficacious anticonvulsants and neuroprotectants in delayed treatment models of organophosphate-induced status epilepticus Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers Source: Medscape URL: [Link]

  • Title: Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches Source: ResearchGate URL: [Link]

  • Title: Anticonvulsant and neurotoxicity screening of the title compounds (6a-t) Source: ResearchGate URL: [Link]

  • Title: Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models Source: PLOS One URL: [Link]

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A Comparative Guide to the Virucidal Effectiveness of Amylmetacresol/2,4-Dichlorobenzyl Alcohol Combinations

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of effective virucidal agents is a cornerstone of public health. This guide provides an in-depth evaluation of the virucidal efficacy of amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) combinations, commonly found in antiseptic lozenges. Beyond a simple product summary, this document offers a comparative analysis against other prominent virucidal agents, supported by experimental data and standardized testing protocols. Our objective is to equip you with the critical information needed to assess and advance the development of effective treatments for localized viral infections of the oropharynx.

Amylmetacresol/2,4-Dichlorobenzyl Alcohol (AMC/DCBA): A Mechanistic Overview

Amylmetacresol and 2,4-dichlorobenzyl alcohol are antiseptic compounds that have long been utilized for the symptomatic relief of sore throat.[1][2][3] Their utility, however, extends beyond mere analgesia. In vitro studies have consistently demonstrated their virucidal properties, particularly against enveloped viruses.[1][4]

The primary mechanism of action for AMC and DCBA is believed to be the disruption of viral lipid membranes and the denaturation of viral proteins.[4] This dual action compromises the structural integrity of the virus, rendering it incapable of infecting host cells. The lipophilic nature of these phenolic and alcoholic compounds facilitates their interaction with the viral envelope, leading to its destabilization.

cluster_virus Enveloped Virus cluster_agents AMC/DCBA Viral Genome Viral Genome Viral Proteins Viral Proteins Inactivated Virus Inactivated Virus Viral Proteins->Inactivated Virus Lipid Envelope Lipid Envelope Lipid Envelope->Inactivated Virus AMC AMC AMC->Lipid Envelope Disruption DCBA DCBA DCBA->Viral Proteins Denaturation

Caption: Proposed mechanism of AMC/DCBA virucidal action.

Virucidal Spectrum of AMC/DCBA

The virucidal activity of AMC/DCBA has been evaluated against a range of respiratory viruses. A significant body of evidence points to its effectiveness against enveloped viruses.

VirusTypeLog Reduction in Viral TiterContact TimeReference
Influenza A virusEnvelopedNot specified, but described as having a direct virucidal effectNot specified[1]
Respiratory Syncytial Virus (RSV)EnvelopedNot specified, but described as having a direct virucidal effectNot specified[1]
SARS-associated Coronavirus (SARS-CoV)EnvelopedNot specified, but described as having a direct virucidal effectNot specified[5]
Parainfluenza virus type 3EnvelopedSignificant reduction compared to placebo1 minute[4]
CytomegalovirusEnvelopedSignificant reduction compared to placebo1 minute[4]
Human Rhinovirus 1aNon-envelopedModerately activeNot specified[1]
Human Rhinovirus 8Non-envelopedNo antiviral effectivenessNot specified[1]
Coxsackievirus A10Non-envelopedActive (in one specific lozenge formulation)Not specified[1]
Human Coronavirus OC43EnvelopedActive (in one specific lozenge formulation)Not specified[1]

It is important to note that the efficacy against non-enveloped viruses appears to be limited and may be dependent on the specific formulation of the lozenge.[1]

Comparative Analysis with Alternative Virucidal Agents

A comprehensive evaluation necessitates a comparison with other commercially available virucidal agents. This section provides a head-to-head comparison of AMC/DCBA with iota-carrageenan, hexylresorcinol, cetylpyridinium chloride (CPC), and povidone-iodine (PVP-I).

Iota-Carrageenan

Iota-carrageenan, a sulfated polysaccharide from red seaweed, functions through a different mechanism. It forms a physical barrier on the mucosal surfaces, thereby preventing the virus from binding to and entering host cells.[1] Clinical studies have suggested its efficacy in reducing viral load and symptoms of the common cold.[6]

AgentVirusEfficacyReference
Iota-CarrageenanHuman Rhinovirus (multiple strains)Highly active (ID50 values of 1.25-1.57 µg/mL for HRV8)[1]
Influenza A H1N1nHighly active; 85% viral titer reduction in 13.3 minutes[1]
Human Coronavirus OC43Highly active; 91% viral titer reduction in 13.3 minutes[1]
SARS-CoV-2 and variantsExhibits antiviral activity[7]
Hexylresorcinol

Hexylresorcinol is another antiseptic agent found in some sore throat lozenges. Its mechanism is also thought to involve the disruption of lipid membranes.[4]

AgentVirusLog Reduction in Viral TiterContact TimeReference
HexylresorcinolParainfluenza virus type 34.80–5.30 log101 minute[4]
SARS-CoV-2>3 log1020 minutes[8]
Influenza virus>1.5 log1020 minutes[8]
Cetylpyridinium Chloride (CPC)

CPC is a quaternary ammonium compound with broad-spectrum antimicrobial activity. It is believed to disrupt the viral envelope.

AgentVirusEfficacyContact TimeReference
Cetylpyridinium Chloride (0.05%)SARS-CoV-291.9% reduction in infectious titer20 seconds[9]
Cetylpyridinium Chloride (0.1%)SARS-CoV-2>97.0% reduction in infectious titer20 seconds[9]
Cetylpyridinium ChlorideInfluenza A virus and RSV90 to 99.9% reduction in infectivityNot specified[10]
Povidone-Iodine (PVP-I)

PVP-I is a well-established broad-spectrum antiseptic. Its virucidal activity is attributed to its ability to target and oxidize proteins and nucleic acids.

AgentVirusLog Reduction in Viral TiterContact TimeReference
Povidone-Iodine (0.45% - 10%)SARS-CoV-2≥4 log1030 seconds[11][12]
Povidone-Iodine (0.5% - 2.5%)SARS-CoV-2>3 log1015 seconds[13]

Standardized Methodologies for Evaluating Virucidal Efficacy

To ensure the reliability and comparability of virucidal efficacy data, standardized testing methodologies are paramount. The two most widely recognized standards are ASTM E1052 and EN 14476.

ASTM E1052: Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension

This standard is designed to evaluate the virucidal activity of a test substance against viruses in a liquid suspension.[14][15][16]

Experimental Protocol Outline:

  • Virus Preparation: A stock of the target virus is prepared and its titer (concentration of infectious virus) is determined, typically as the 50% Tissue Culture Infectious Dose (TCID50) per mL.

  • Test Substance Preparation: The test substance (e.g., dissolved lozenge) is prepared at the desired concentration.

  • Exposure: A specific volume of the virus stock is mixed with a specific volume of the test substance and incubated for a defined contact time at a controlled temperature.

  • Neutralization: At the end of the contact time, the virucidal action is stopped by adding a neutralizer. This is a critical step to prevent the test substance from affecting the host cells used for viral quantification.

  • Viral Quantification: The remaining infectious virus in the mixture is quantified by serial dilution and inoculation onto susceptible host cell monolayers.

  • Data Analysis: The log reduction in viral titer is calculated by comparing the titer of the virus exposed to the test substance with the titer of a virus control (exposed to a placebo or buffer). A significant log reduction (often ≥ 4 log10) is typically required to claim virucidal activity.[11]

Virus Stock\n(Known Titer) Virus Stock (Known Titer) Mix Mix Virus Stock\n(Known Titer)->Mix Incubate\n(Contact Time) Incubate (Contact Time) Mix->Incubate\n(Contact Time) Exposure Test Substance Test Substance Test Substance->Mix Neutralize Neutralize Incubate\n(Contact Time)->Neutralize Stop Reaction Serial Dilution & Inoculation\non Host Cells Serial Dilution & Inoculation on Host Cells Neutralize->Serial Dilution & Inoculation\non Host Cells Quantify Viral Titer\n(e.g., TCID50) Quantify Viral Titer (e.g., TCID50) Serial Dilution & Inoculation\non Host Cells->Quantify Viral Titer\n(e.g., TCID50) Calculate Log Reduction Calculate Log Reduction Quantify Viral Titer\n(e.g., TCID50)->Calculate Log Reduction

Caption: ASTM E1052 Experimental Workflow.

EN 14476: Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of virucidal activity in the medical area

This European standard is also a quantitative suspension test and shares many principles with ASTM E1052.[17][18][19] It is often required for regulatory approval of disinfectants and antiseptics in Europe.

Key Features of EN 14476:

  • Tiered Approach: The standard uses a tiered approach to claim virucidal activity. Efficacy against specific surrogate viruses (e.g., vaccinia virus for enveloped viruses) can allow for broader claims.[20]

  • Interfering Substances: The protocol often includes the addition of "interfering substances" (e.g., bovine serum albumin) to simulate the presence of organic matter that might be encountered in a real-world setting.

  • Stringent Pass Criteria: A ≥ 4 log10 reduction in viral titer is generally required to pass the test and claim virucidal activity.[11]

Regulatory Considerations for Virucidal Claims

Bringing a product with virucidal claims to market requires navigating a complex regulatory landscape.

  • United States (FDA): In the U.S., over-the-counter (OTC) antiseptic products are regulated by the Food and Drug Administration (FDA). The FDA has been reviewing the safety and effectiveness of active ingredients in these products.[21][22][23] To make a virucidal claim, manufacturers must provide robust scientific evidence, often from studies following standardized protocols like ASTM E1052.

  • European Union (EMA): In Europe, the European Medicines Agency (EMA) provides guidelines for the evaluation of antiviral medicinal products.[24][25][26][27] Demonstrating efficacy according to standards like EN 14476 is crucial for obtaining marketing authorization.

Conclusion and Future Perspectives

The combination of amylmetacresol and 2,4-dichlorobenzyl alcohol demonstrates clear in vitro virucidal activity, particularly against enveloped respiratory viruses. This efficacy, coupled with its established safety profile for short-term use, underscores its potential as a first-line intervention for symptomatic relief and potential reduction of viral load in the oropharynx.

However, the comparative analysis reveals that other agents, such as iota-carrageenan, may offer a broader spectrum of antiviral activity, including against non-enveloped viruses. The choice of an active ingredient for product development will therefore depend on the target viral pathogens and the desired product profile.

Future research should focus on well-controlled clinical trials to definitively establish the in vivo efficacy of these agents in reducing viral transmission and the duration and severity of respiratory viral infections. Furthermore, a deeper understanding of the molecular interactions between these antiseptic compounds and viral components will aid in the rational design of even more effective virucidal formulations.

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